5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine hydrochloride
Descripción
Propiedades
IUPAC Name |
5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3.ClH/c1-2-8-4-7-6(1)3-9-5-10-7;/h3,5,8H,1-2,4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMBXBQUGRAZNBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=NC=NC=C21.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20627632 | |
| Record name | 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20627632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192869-79-7 | |
| Record name | 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20627632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity of Tetrahydropyridopyrimidine Derivatives: A Technical Guide to Target Engagement and Assay Validation
Executive Summary
The tetrahydropyridopyrimidine (THPP) scaffold has emerged as a highly versatile and privileged pharmacophore in modern targeted oncology. Due to its structural rigidity, tunable electronic properties, and favorable vectorization trajectories, the THPP core is uniquely suited for navigating complex protein binding pockets. Over the last decade, this scaffold has been successfully deployed to target historically "undruggable" proteins, most notably as irreversible covalent inhibitors of KRAS-G12C, highly selective inhibitors of Histone Deacetylase 6 (HDAC6), and potent antagonists of Heat Shock Protein 90 (Hsp90).
This whitepaper provides an in-depth mechanistic analysis of THPP derivatives. By focusing on the causality behind experimental design, we establish self-validating protocols that ensure rigorous target engagement, pathway suppression, and phenotypic translation in preclinical drug development.
Mechanistic Biology & Target Engagement
Irreversible Covalent Inhibition of KRAS-G12C
Mutations in the KRAS oncogene are prevalent in pancreatic, colorectal, and non-small cell lung cancers. The G12C mutation introduces a reactive cysteine residue adjacent to the Switch II binding pocket. THPP derivatives, such as Compound 13, have been engineered to exploit this by positioning an acrylamide electrophile to form an irreversible covalent bond with Cys12 [1].
Causality in Design: The THPP core acts as the ideal spatial anchor. By binding to the Switch II pocket, the scaffold locks the KRAS protein in its inactive, GDP-bound state. This prevents the recruitment of RAF kinases, effectively shutting down the downstream Mitogen-Activated Protein Kinase (MAPK) signaling cascade.
Isoform-Selective Inhibition of HDAC6
While pan-HDAC inhibitors suffer from mechanism-based toxicities, selective HDAC6 inhibition offers a targeted approach for hematological malignancies. The THPP scaffold is frequently utilized as a bulky, rigid capping group that perfectly complements the wider, shallower surface rim of the HDAC6 catalytic pocket compared to Class I HDACs [2].
Causality in Design: By coupling the THPP cap to a zinc-binding group (ZBG) via a hydrophobic linker, compounds like 8f achieve >48-fold selectivity for HDAC6, driving the accumulation of acetylated α -tubulin and inducing endoplasmic reticulum stress in tumor cells without disrupting nuclear histone acetylation.
Hsp90 N-Terminal ATP Pocket Antagonism
Hsp90 is a molecular chaperone responsible for the folding and stability of over 200 oncogenic client proteins. Tetrahydropyrido[4,3-d]pyrimidine derivatives bind competitively to the N-terminal ATP/ADP pocket of Hsp90 [3].
Causality in Design: Depriving Hsp90 of ATP hydrolysis capabilities triggers the ubiquitination and proteasomal degradation of its client proteins (e.g., EGFR, HER2), resulting in a multi-nodal collapse of tumor survival pathways.
Quantitative Biological Activity
The following table synthesizes the biological activity of benchmark THPP derivatives across distinct oncology targets.
| Target | Representative THPP Derivative | Primary Mechanism of Action | Enzymatic IC₅₀ | Cellular IC₅₀ / Potency | Key Cell Line Model |
| KRAS-G12C | Compound 13 | Covalent modification of Cys12 (Switch II) | N/A (Covalent) | 70 nM (p-ERK suppression) | MIA PaCa-2 |
| HDAC6 | Compound 8f | Zinc chelation & pocket capping | 6.4 nM | 2.80 µM (Antiproliferative) | RPMI-8226 |
| Hsp90 | Compound 59 | ATP-competitive N-terminal binding | < 30 nM | 0.17 µM (Antiproliferative) | HCT116 |
Pathway Visualization
To understand the profound efficacy of THPP-based KRAS-G12C inhibitors, we must map the signaling architecture. The diagram below illustrates how covalent THPP inhibitors intercept the RAS-MAPK pathway.
RAS-MAPK Signaling Pathway and THPP KRAS-G12C Inhibition
Self-Validating Experimental Protocols
As drug development professionals, we must ensure that our assays are not merely observational, but self-validating. The following protocols are designed to establish direct causality between THPP compound administration, target engagement, and phenotypic outcome.
Protocol 1: Quantifying KRAS-G12C Target Engagement and Downstream Signaling
This protocol proves that the observed cell death is strictly due to KRAS-G12C inhibition and not off-target cytotoxicity.
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Cell Seeding & Treatment: Seed MIA PaCa-2 cells (homozygous for KRAS-G12C) at 3×104 cells/well. Causality: Using a homozygous cell line ensures that all expressed KRAS protein contains the G12C mutation, preventing confounding survival signals from wild-type KRAS. Treat with THPP Compound 13 (0.01 to 10 µM) for 3 hours.
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Lysis and Protein Extraction: Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Causality: Phosphatase inhibitors are critical here; phosphorylated ERK (p-ERK) has a rapid turnover rate, and failing to preserve its state will yield false negatives in downstream signaling analysis.
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Target Occupancy via Mass Spectrometry (Intact Protein MS): Immunoprecipitate KRAS and analyze via LC-MS. Causality: Because the THPP inhibitor forms a covalent bond, the mass of the KRAS protein will shift by the exact molecular weight of the inhibitor. The ratio of the shifted peak to the unshifted peak provides absolute, direct quantification of target occupancy.
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Signaling Readout via Western Blot: Run lysates on SDS-PAGE and probe for p-ERK1/2 and total ERK. Causality: This is the self-validating step. High target occupancy (Step 3) must correlate with p-ERK suppression (Step 4). If occupancy is high but p-ERK remains active, the compound is failing to lock KRAS in the GDP-bound state, or a bypass resistance mechanism (e.g., PI3K activation) is occurring.
Protocol 2: Evaluating Cellular Isoform Selectivity of THPP HDAC6 Inhibitors
This protocol ensures the THPP capping group is selectively engaging HDAC6 without hitting Class I HDACs.
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Cellular Incubation: Treat RPMI-8226 multiple myeloma cells with THPP Compound 8f (0.1 to 10 µM) for 24 hours.
-
Differential Biomarker Extraction: Lyse cells and separate cytosolic and nuclear fractions.
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Immunoblotting for Specific Acetylation Substrates: Probe the cytosolic fraction for acetylated α -tubulin and the nuclear fraction for acetylated Histone H3. Causality: HDAC6 is unique among HDACs as it is primarily cytosolic and specifically deacetylates α -tubulin. Conversely, Histone H3 is a nuclear target of Class I HDACs (HDAC1/2/3). A highly selective THPP-based HDAC6 inhibitor will show a dose-dependent increase in acetyl- α -tubulin while leaving acetyl-Histone H3 levels completely unchanged. This internal control validates isoform selectivity directly within a complex cellular milieu.
Workflow Visualization
To standardize these validation pipelines across discovery teams, the following logic flow dictates the progression of a THPP hit to a validated lead.
Self-Validating Workflow for THPP Inhibitor Evaluation
References
-
Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity ACS Medicinal Chemistry Letters URL:[Link]
-
Design, Synthesis, and Antiproliferative Activity of Selective Histone Deacetylases 6 Inhibitors Containing a Tetrahydropyridopyrimidine Scaffold MDPI - Molecules URL:[Link]
-
Novel Tetrahydropyrido[4,3-d]pyrimidines as Potent Inhibitors of Chaperone Heat Shock Protein 90 Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
Synthesis of 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine hydrochloride.
Application Note: Advanced Synthesis and Handling of 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Hydrochloride
Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Focus: Scaffold synthesis, intermediate functionalization, and salt isolation.
Executive Summary & Strategic Importance
The 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine bicyclic system is a highly privileged, three-dimensional scaffold in modern targeted oncology and kinase inhibition[1]. It serves as the foundational core for breakthrough therapeutics, most notably the covalent KRAS-G12C inhibitor Adagrasib (MRTX849)[2], as well as emerging KRAS-G12D PROTACs[3] and selective Axl/Erk2 receptor tyrosine kinase inhibitors[4].
While the functionalized derivatives dictate target specificity, the synthesis of the unsubstituted core—5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride (CID: 22707087)[5]—and its versatile 2,4-dichloro intermediate are critical for library generation. This application note details a robust, four-step synthetic workflow from commercially available precursors to the stable hydrochloride salt, emphasizing the mechanistic causality behind each process choice.
Mechanistic Rationale & Pathway Design
The synthesis of the target scaffold requires the precise construction of a pyrimidine ring onto a piperidine framework, followed by activation and global deprotection.
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Annulation: The sequence begins with the condensation of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with urea under strongly basic, anhydrous conditions to form a diol (tautomeric lactam).
-
Chlorination: The diol is converted to a highly reactive 2,4-dichloro intermediate using phosphorus oxychloride ( POCl3 ). Expert Insight: This dichloro species is the ultimate branching point for drug discovery. The C4-chloride is highly electrophilic and undergoes S N Ar with amines at room temperature, while the C2-chloride requires elevated temperatures or palladium catalysis[2].
-
Global Hydrogenolysis: To yield the unsubstituted core, palladium-catalyzed hydrogenation is employed to simultaneously cleave the N -benzyl protecting group and hydrodehalogenate the pyrimidine ring.
-
Salt Formation: The resulting free base is highly hygroscopic. Immediate precipitation as a hydrochloride salt in an anhydrous solvent ensures long-term stability and ease of handling[5].
Figure 1: Four-step synthetic workflow for 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride.
Causality in Experimental Design (E-E-A-T Insights)
A successful synthesis relies on understanding the "why" behind the protocol. The diagram below illustrates the logical causality driving our specific reagent and condition selections.
Figure 2: Logical causality of critical experimental choices in the synthetic workflow.
Self-Validating Experimental Protocols
Step 1: Synthesis of 7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4-diol
Causality Check: Sodium metal is used to generate anhydrous NaOEt in situ. Traces of water will hydrolyze the β -keto ester starting material to the corresponding carboxylic acid, which cannot undergo annulation.
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Preparation of Alkoxide: Under a nitrogen atmosphere, carefully add sodium metal (4.0 equiv.) portion-wise to anhydrous ethanol (10 volumes). Stir at 60 °C for 30 min until the suspension becomes a homogeneous solution of sodium ethoxide[2].
-
Annulation: Add urea (3.0 equiv.) and stir for 10 min. Add ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride (1.0 equiv.).
-
Reaction: Heat the mixture at 80 °C for 20 h. Validation: Monitor by LC-MS for the disappearance of the starting material mass ( m/z 262.1).
-
Workup: Concentrate the mixture under reduced pressure. Dissolve the crude residue in water and carefully acidify to pH 6 using 12N HCl.
-
Isolation: Filter the resulting white precipitate, wash with MTBE, and azeotropically dry with toluene to remove residual moisture[2].
Step 2: Synthesis of 7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
Safety & Causality Check: POCl3 acts as both the chlorinating agent and the solvent. It reacts violently with water. Azeotropic drying of the Step 1 product is mandatory to prevent explosive POCl3 degradation and yield loss.
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Chlorination: Suspend the diol intermediate (1.0 equiv.) in POCl3 (26.0 equiv.). Stir the mixture at 110 °C for 12 h[2].
-
Quenching: Concentrate the reaction mixture to dryness under reduced pressure to remove bulk POCl3 . Do not add water to the reaction flask. Instead, dissolve the residue in minimal DCM and pour slowly over crushed ice.
-
Neutralization: Carefully neutralize the aqueous layer to pH 8 using saturated aqueous NaHCO3 .
-
Extraction & Purification: Extract with ethyl acetate ( 3× ). Dry the combined organics over Na2SO4 , filter, and concentrate. Purify via flash chromatography (SiO 2 , petroleum ether/ethyl acetate, 10/1 to 1/1)[2].
Step 3: Global Hydrogenolysis (Debenzylation & Dehalogenation)
Causality Check: As the two chlorides are replaced by hydrogen, 2 equivalents of HCl gas are generated. Without an acid scavenger, this HCl will rapidly poison the palladium catalyst, stalling the reaction at the mono-chloro intermediate.
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Setup: Dissolve the dichloro intermediate (1.0 equiv.) in anhydrous methanol. Add triethylamine (3.0 equiv.) to act as an acid scavenger.
-
Catalysis: Purge the flask with nitrogen. Carefully add 10% Pd/C (0.1 equiv. by weight).
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Hydrogenation: Evacuate and backfill the flask with H2 gas (balloon or Parr shaker at 40 psi). Stir at 40 °C for 16 h. Validation: Monitor via LC-MS. Ensure the mono-chloro intermediate ( m/z 170.1) is completely consumed.
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Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite with methanol. Concentrate the filtrate.
-
Free Base Isolation: Partition the residue between DCM and water to remove the triethylamine hydrochloride byproduct. Extract the aqueous layer with DCM, dry the combined organics, and concentrate to yield the free base as an oil.
Step 4: Hydrochloride Salt Formation
Causality Check: The free base is prone to oxidation and is highly hygroscopic. Precipitation from an anhydrous, non-polar solvent using HCl in dioxane yields a highly stable, crystalline salt[5].
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Dissolution: Dissolve the free base in anhydrous diethyl ether or DCM.
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Precipitation: Cool the solution to 0 °C. Dropwise, add 4N HCl in dioxane (2.0 equiv.). A white crystalline solid will immediately begin to precipitate.
-
Isolation: Stir for 1 h at room temperature to ensure complete salt formation. Filter the solid under a stream of nitrogen, wash with cold anhydrous ether, and dry under high vacuum for 12 h.
Quantitative Data & Quality Control Metrics
To ensure reproducibility across laboratories, the following analytical benchmarks should be used to validate the success of each intermediate step.
| Compound / Intermediate | Molecular Weight | Expected Yield | Physical Appearance | Key Analytical Markers (LC-MS / 1 H-NMR) |
| Diol Intermediate | 257.29 g/mol | 60–65% | White solid | LC-MS: [M+H]+ 258.1NMR: Broad singlets at ~10.9 ppm (NH) |
| Dichloro Intermediate | 294.18 g/mol | 55–60% | Pale yellow solid | LC-MS: [M+H]+ 294.0 (Isotope pattern for 2x Cl)NMR: Loss of NH protons; sharp benzyl CH 2 |
| Free Base | 135.17 g/mol | 80–85% | Off-white oil/solid | LC-MS: [M+H]+ 136.1NMR: Pyrimidine protons at ~8.9 ppm (C2, C4) |
| Target HCl Salt | 171.63 g/mol | > 90% | White crystalline powder | LC-MS: [M+H]+ 136.1 (Mass of free base)NMR: Broad NH2+ peak at ~9.5 ppm |
References
-
5,6,7,8-TETRAHYDROPYRIDO[3,4-d]PYRIMIDINES: A RECENT PERSPECTIVE ON SYNTHESIS AND BIOACTIVITY Source: Rasayan Journal of Chemistry URL:[1]
-
Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs Source: Pharmaceuticals (MDPI) URL:[3]
-
Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives as novel selective Axl inhibitors Source: Bioorganic & Medicinal Chemistry Letters (PubMed) URL:[4]
-
5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine hydrochloride (CID 22707087) Source: PubChem (NIH) URL:[5]
-
Identification of the Clinical Development Candidate MRTX849, a Covalent KRASG12C Inhibitor for the Treatment of Cancer Source: Journal of Medicinal Chemistry (ACS Publications) URL:[2]
Sources
- 1. Bot Verification [rasayanjournal.co.in]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs [mdpi.com]
- 4. Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives as novel selective Axl inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine hydrochloride | C7H10ClN3 | CID 22707087 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Tetrahydropyridopyrimidine Derivatives in Modern Drug Discovery – Mechanistic Rationale and Experimental Protocols
Introduction & Mechanistic Rationale
The 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine (THPP) scaffold has emerged as a highly versatile, "privileged structure" in modern medicinal chemistry. As a diaza analogue of tetrahydroisoquinoline (THIQ), the THPP core offers unique three-dimensional conformational flexibility, enhanced aqueous solubility, and multiple vectors for hydrogen bonding[1].
In recent years, the THPP scaffold has been successfully deployed across diverse therapeutic targets:
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KRAS-G12C Covalent Inhibition: THPP derivatives can be functionalized with an electrophilic acrylamide warhead to target the Switch-II pocket of the KRAS-G12C mutant. By forming an irreversible covalent bond with the mutant Cys12 residue, these inhibitors act as a molecular sink, trapping the oncogenic protein in its inactive, GDP-bound state[2].
-
ERK2 ATP-Competitive Inhibition: The pyrimidine moiety of the THPP scaffold acts as an excellent hinge-binding motif within the ATP pocket of Extracellular Signal-Regulated Kinase 2 (ERK2), effectively suppressing the phosphorylation of downstream effectors like RSK[3].
-
Selective HDAC6 Inhibition: The cap region of the Histone Deacetylase 6 (HDAC6) pocket is significantly wider than that of HDAC1. By replacing traditional capping groups with the bulky, rigid THPP scaffold, researchers have achieved >48-fold selectivity for HDAC6 over other subtypes[4].
-
Metabolic Dual Modulators: THPP has been utilized as a hybridized scaffold to create dual GPR119 agonists and DPP-4 inhibitors, demonstrating robust hypoglycemic activity in in vivo models[5].
Figure 1: KRAS-MAPK Signaling Pathway and THPP Intervention Points.
Quantitative Data Summary
The table below summarizes the pharmacological profiles of key THPP derivatives across different targets, highlighting the versatility of the scaffold.
| Compound Class | Primary Target | Key Structural Feature | Pharmacological Readout | Reference |
| Covalent Inhibitor | KRAS-G12C | Acrylamide warhead on THPP core | Cell IC₅₀ = 70 nM (MIA PaCa-2) | [2] |
| ATP-Competitive | ERK2 | THPP hinge-binding motif | Kᵢ = 0.09 µM | [3] |
| Epigenetic Modulator | HDAC6 | THPP rigid capping group | IC₅₀ = 6.4 nM (>48-fold selectivity) | [4] |
| Dual Modulator | GPR119 / DPP-4 | THPP hybridized scaffold | EC₅₀ = 8.7 nM (GPR119) | [5] |
Experimental Protocols
Synthesis & Functionalization of a THPP KRAS-G12C Inhibitor Core
Causality Note: The synthesis of covalent inhibitors requires precise orthogonal protection strategies. We utilize a Boc-protected THPP precursor to allow selective functionalization of the pyrimidine ring before unmasking the piperidine nitrogen to install the electrophilic warhead[2].
Step-by-Step Methodology:
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SₙAr Substitution: Dissolve commercially available 4-chloro-N-Boc-tetrahydropyridopyrimidine (1 eq) and Cbz-piperazine (1.2 eq) in dimethylacetamide (DMA). Add Cs₂CO₃ (2 eq).
-
Microwave Irradiation: Heat the mixture under microwave conditions at 150 °C for 30 minutes. Rationale: Microwave heating overcomes the high activation energy required for substituting the sterically hindered amine.
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Boc Deprotection: Treat the intermediate with Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) at room temperature for 2 hours to yield the free amine.
-
Buchwald-Hartwig Amination: To install the naphthol/aryl group, react the amine with the desired aryl bromide using a catalytic system of Pd₂(dba)₃ and BINAP in toluene at 100 °C for 24 hours. Rationale: The bidentate BINAP ligand prevents unwanted off-target cross-coupling and stabilizes the palladium intermediate.
-
Warhead Installation: Deprotect the Cbz group via hydrogenation (Pd/C, H₂). Finally, acylate the exposed piperazine nitrogen using acryloyl chloride and Hünig's base (DIPEA) in DCM at -78 °C to yield the final irreversible covalent inhibitor.
Figure 2: Workflow for Synthesis and Validation of THPP Covalent Inhibitors.
Target Engagement: Intact Protein Mass Spectrometry (MS)
Causality Note: Standard enzymatic IC₅₀ assays are fundamentally flawed for evaluating covalent inhibitors because their potency is time-dependent. Instead, we use Intact Protein MS to directly quantify the percentage of protein covalently modified (Percent of Control, POC)[2].
Step-by-Step Methodology:
-
Protein Preparation: Dilute recombinant KRAS-G12C (1-169) protein to 2 µM in assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM MgCl₂).
-
Compound Incubation: Add the THPP covalent inhibitor (final concentration 10 µM) to the protein solution. Include a vehicle control (DMSO) and a negative control (a non-reactive propionamide analog of the THPP derivative). Rationale: The non-reactive analog ensures that any observed mass shift is strictly due to covalent bond formation, not hydrophobic aggregation.
-
Reaction Time: Incubate the mixture at room temperature for exactly 60 minutes.
-
LC-MS Analysis: Quench the reaction with 0.5% formic acid. Inject the sample onto a C4 desalting column coupled to a Time-of-Flight (TOF) mass spectrometer.
-
Data Deconvolution: Deconvolute the raw multiply-charged spectra using maximum entropy algorithms. Calculate the POC by dividing the AUC of the [Protein + Adduct] peak by the total AUC ([Unmodified Protein] + [Protein + Adduct]).
Cellular Phosphorylation Assay (In-Cell Western)
Causality Note: To prove that the biochemical target engagement translates to functional pathway suppression, we measure the downstream phosphorylation of ERK (p-ERK) or RSK (p-RSK). Suppression of p-ERK is the mechanistic hallmark of MAPK pathway inhibition[2],[3].
Step-by-Step Methodology:
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Cell Seeding: Seed MIA PaCa-2 cells (KRAS-G12C mutant) or HepG2 cells at 10,000 cells/well in a 96-well black, clear-bottom plate. Incubate overnight at 37 °C.
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Compound Treatment: Perform a 10-point, 3-fold serial dilution of the THPP inhibitor. Treat cells for 2 hours.
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Fixation & Permeabilization: Remove media, fix cells with 4% paraformaldehyde (PFA) for 20 minutes, and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
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Antibody Incubation: Block with Odyssey Blocking Buffer for 1 hour. Incubate overnight at 4 °C with primary antibodies: anti-p-ERK1/2 (Rabbit) and anti-total-ERK1/2 (Mouse).
-
Detection: Wash wells 3x with PBS-T. Incubate with near-infrared secondary antibodies (e.g., IRDye 800CW anti-Rabbit and IRDye 680RD anti-Mouse) for 1 hour.
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Imaging: Scan the plate using a near-infrared imaging system. Normalize the p-ERK signal to the total-ERK signal to generate the IC₅₀ curve.
Sources
Application Note: Profiling HPK1 Inhibition Using the 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Scaffold
Introduction & Scientific Rationale
Hematopoietic progenitor kinase 1 (HPK1, also known as MAP4K1) has emerged as a highly sought-after negative intracellular immune checkpoint in oncology. Operating downstream of the T-cell receptor (TCR), HPK1 phosphorylates the adaptor protein SLP-76 at Ser-376. This phosphorylation event recruits 14-3-3 proteins, triggering the ubiquitination and subsequent proteasomal degradation of SLP-76, thereby dampening T-cell proliferation and cytokine release .
To therapeutically restore antitumor immunity, drug development professionals require highly selective, ATP-competitive small molecules. The 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine scaffold has proven to be an exceptional pharmacophore for this purpose .
Causality of Scaffold Selection: The bicyclic nature of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine provides a rigid vector that perfectly aligns with the kinase hinge region. The pyrimidine nitrogens act as critical hydrogen-bond acceptors/donors with the HPK1 hinge backbone (e.g., Cys94), while the saturated tetrahydropyridine ring allows for versatile functionalization. By modifying the C2, C4, and tetrahydropyridine nitrogen positions, medicinal chemists can exploit the unique hydrophobic pockets of HPK1, achieving critical selectivity over closely related MAP4K family members.
Figure 1. HPK1-mediated negative feedback in TCR signaling and restoration via targeted inhibition.
System Causality & Assay Design Principles
To accurately evaluate 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives, a two-tiered screening cascade is required: a biochemical assay to determine intrinsic kinase affinity, and a cellular assay to verify target engagement and membrane permeability.
Biochemical Profiling (ADP-Glo™)
The ADP-Glo™ Kinase Assay is utilized because it measures the universal product of kinase activity (ADP) rather than ATP depletion .
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Causality: Because 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidines are ATP-competitive, assays must be run at or near the Michaelis constant ( Km ) for ATP (typically ~20 µM for HPK1) to accurately reflect physiological competition. ADP-Glo maintains a high signal-to-background ratio even at elevated ATP concentrations, preventing the artificial inflation of inhibitor potency.
Cellular Target Engagement (pSLP-76)
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Causality: Biochemical potency ( IC50 ) rarely translates 1:1 to cellular potency ( EC50 ) due to compound efflux, protein binding, and lipid bilayer impermeability. By measuring the direct downstream substrate (Phospho-Ser376 SLP-76) in primary T-cells, we isolate the compound's true intracellular efficacy from upstream TCR variables.
Experimental Protocols
Protocol A: Biochemical IC50 Determination (Self-Validating System)
Self-Validation Criteria: Every 384-well plate must include a 16-well DMSO-only (0% inhibition) and a 16-well no-enzyme (100% inhibition) control. The assay is only deemed valid if the calculated Z'-factor is ≥0.6 .
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Compound Preparation: Serially dilute the 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives 3-fold in 100% DMSO to create an 11-point dose-response curve. Transfer 100 nL of each dilution to a 384-well low-volume white plate using an acoustic dispenser.
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Kinase Reaction Initiation: Add 5 µL of HPK1 enzyme mix (0.625 nM final concentration in 20 mM HEPES pH 7.5, 10 mM MgCl2, 0.015% Brij-35, 2 mM DTT) to the wells. Incubate for 15 minutes at room temperature to allow the inhibitor to equilibrate with the kinase hinge region.
-
Substrate Addition: Add 5 µL of Substrate/ATP mix (final concentrations: 3 µM MBP substrate, 20 µM ATP). Centrifuge at 1000 x g for 1 minute. Incubate for 60 minutes at room temperature.
-
ATP Depletion: Add 10 µL of ADP-Glo™ Reagent. Causality: This halts the kinase reaction and actively depletes all unreacted ATP over a 40-minute incubation. Complete depletion is critical to prevent false-positive luminescence from background ATP.
-
Kinase Detection: Add 20 µL of Kinase Detection Reagent. Incubate for 30 minutes. This reagent converts the generated ADP back into ATP, which is immediately utilized by a luciferase/luciferin reaction to emit light.
-
Readout: Measure luminescence using a multimode plate reader (0.5s integration time). Calculate IC50 using a 4-parameter logistic non-linear regression model.
Figure 2. Step-by-step biochemical workflow for HPK1 inhibition profiling using ADP-Glo.
Protocol B: Cellular Target Engagement (Phospho-SLP76 Assay)
-
Cell Preparation: Isolate human primary pan T-cells and culture in RPMI-1640 supplemented with 10% FBS. Plate at 2×105 cells/well in a 96-well plate.
-
Compound Treatment: Pre-incubate cells with varying concentrations of the 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitor for 1 hour at 37°C. Causality: This pre-incubation ensures the compound has fully permeated the cell membrane and bound to intracellular HPK1 prior to pathway activation.
-
TCR Stimulation: Stimulate cells with anti-CD3/anti-CD28 crosslinking antibodies for 15 minutes to induce rapid HPK1-mediated phosphorylation of SLP-76.
-
Lysis and Detection: Lyse the cells immediately using RIPA buffer containing protease and phosphatase inhibitors. Quantify pSer376-SLP-76 levels via sandwich ELISA, normalizing the signal to total SLP-76 protein content.
Data Presentation
The following table demonstrates the typical profiling metrics obtained when optimizing the 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine scaffold from a baseline hit to an optimized lead compound.
Table 1: Biochemical and Cellular Profiling of Representative Compounds
| Compound Class | Structural Modification | HPK1 Biochemical IC50 (nM) | Cellular pSLP76 EC50 (nM) | MAP4K Family Selectivity |
| Reference (CompK) | Control Inhibitor | 0.2 | 19.0 | > 50-fold |
| 5,6,7,8-THPP (Core) | Unsubstituted Scaffold | 145.0 | > 1000 | < 5-fold |
| 5,6,7,8-THPP (Lead) | C4-Aryl, C2-Amino | 1.5 | 45.0 | > 100-fold |
Note: 5,6,7,8-THPP = 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine. Selectivity is calculated as the ratio of the nearest MAP4K off-target IC50 to the HPK1 IC50 .
References
-
Title: Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor Source: PubMed Central (PMC) / Journal for ImmunoTherapy of Cancer URL: [Link]
-
Title: HPK1 Kinase Enzyme System and ADP-Glo™ Kinase Assay Protocol Source: Promega Corporation URL: [Link]
- Title: US20230339896A1 - Hpk1 inhibitors and uses thereof Source: Google Patents URL
Application Note: High-Fidelity Solubilization and Assay Integration of 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Hydrochloride
Introduction & Pharmacological Context
5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine and its derivatives constitute a privileged bicyclic scaffold in modern medicinal chemistry. These compounds are extensively utilized as potent kinase inhibitors—specifically targeting the PI3K/Akt/mTOR pathway, ERK1/2, and Calmodulin-dependent protein kinase II (CaMKII)—as well as dipeptidyl peptidase-IV (DP-IV) for metabolic disease research[1][2][3][4].
The structural complexity of the fused pyrido-pyrimidine framework often presents solubility challenges in its free base form due to high crystal lattice energy and lipophilicity. To circumvent this in biological assays, the compound is predominantly synthesized and utilized as a hydrochloride or dihydrochloride salt[1][5]. This application note details the physicochemical rationale, optimized solubilization protocols, and handling procedures to ensure reproducibility in both biochemical and cell-based assays.
Physicochemical Profiling & Causality of Salt Selection
The transition from a free base to a hydrochloride salt fundamentally alters the compound's hydration dynamics. Protonation of the basic nitrogen centers (particularly the piperidine-like nitrogen in the tetrahydropyridine ring and the pyrimidine nitrogens) increases the polar surface area and facilitates ion-dipole interactions with aqueous solvents.
Table 1: Comparative Solubility Profile of 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Forms
| Compound Form | Molecular Weight (Approx.) | Aqueous Solubility | DMSO Solubility | Stability / Notes |
| Free Base | ~135.17 g/mol | < 1 mg/mL | ~10-20 mg/mL | Prone to oxidation; poor aqueous hydration. |
| Monohydrochloride | ~171.63 g/mol | ~20 mg/mL | >30 mg/mL | Improved solubility; suitable for most in vitro assays[1][5]. |
| Dihydrochloride | ~208.09 g/mol | >50 mg/mL | >50 mg/mL | Maximum aqueous solubility; stabilizes amine groups against oxidation[1]. |
Expertise & Experience Insight: While the dihydrochloride salt ensures higher aqueous solubility (>50 mg/mL in water) compared to free bases or monohydrochloride analogs[1], storing aqueous stock solutions at -20°C can lead to localized pH shifts and hydrolytic degradation over time. Therefore, we recommend preparing primary concentrated stocks in anhydrous Dimethyl Sulfoxide (DMSO) for long-term cryo-storage, utilizing water or physiological buffers strictly for intermediate working dilutions immediately prior to the assay.
Mechanism of Action Visualization
To understand the necessity of precise dosing without precipitation, we must look at the target pathways. 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine derivatives act intracellularly, requiring the compound to remain completely in solution to cross the lipid bilayer and reach cytosolic kinases like mTOR and ERK2[2][3].
Intracellular kinase targeting by 5,6,7,8-THPP derivatives via mTOR and ERK1/2 inhibition.
Optimized Solubilization Protocol
Protocol A: Primary Stock Preparation (10 mM in DMSO)
-
Equilibration: Allow the sealed vial of 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine hydrochloride to equilibrate to room temperature (20-25°C) in a desiccator for at least 30 minutes before opening.
-
Causality: The hydrochloride salt is highly hygroscopic. Opening a cold vial introduces atmospheric condensation, which can hydrolytically degrade the compound or artificially inflate the weighed mass, ruining assay reproducibility.
-
-
Weighing: Weigh the desired mass (e.g., 1.72 mg for the monohydrochloride, MW ~171.63 g/mol ) using an analytical balance (d = 0.01 mg) into a sterile, static-free microcentrifuge tube[5].
-
Solvent Addition: Add 1.0 mL of LC-MS grade, anhydrous DMSO (>99.9% purity).
-
Causality: Anhydrous DMSO prevents premature hydrolysis and ensures the compound remains fully solvated during freeze-thaw cycles.
-
-
Dissolution: Vortex the mixture vigorously for 30-60 seconds. If particulates remain, sonicate in a water bath at room temperature for 2-5 minutes.
-
Self-Validating Check: Hold the tube against a light source. The solution must be completely optically clear. Any turbidity indicates incomplete dissolution, requiring further sonication or the addition of a micro-volume of 0.1 M HCl to shift the equilibrium.
-
-
Aliquoting & Storage: Divide the 10 mM stock into 20-50 µL single-use aliquots. Store immediately at -80°C.
-
Causality: Single-use aliquots prevent repeated freeze-thaw cycles, which induce micro-precipitation and concentration gradients within the stock.
-
Protocol B: Working Solution for Cell-Based Assays
-
Thawing: Thaw a single DMSO aliquot at room temperature. Vortex briefly to ensure homogeneity.
-
Intermediate Dilution: Dilute the 10 mM DMSO stock into sterile, deionized water or PBS to create a 100 µM intermediate solution (1:100 dilution).
-
Causality: Diluting directly into complex, protein-rich culture media can cause localized "salting out" of the compound due to sudden dielectric constant shifts. The intermediate aqueous step buffers this osmotic shock.
-
-
Final Assay Media: Add the intermediate solution to the cell culture media to reach the final target concentration (e.g., 10 nM - 1 µM).
-
Self-Validating Check: Calculate the final DMSO concentration in the biological assay. It must not exceed 0.1% (v/v) to prevent vehicle-induced cytotoxicity and off-target transcriptomic changes.
-
Stepwise solubilization and assay integration workflow for THPP-HCl.
Troubleshooting & Critical Parameters
-
Precipitation in Assay Buffer: If the compound precipitates upon addition to the assay buffer, it is likely due to a pH mismatch. The pyrido[3,4-d]pyrimidine core is basic. Ensure the assay buffer is maintained strictly between pH 7.2 - 7.4. If precipitation persists, pre-warm the intermediate aqueous buffer to 37°C before adding the DMSO stock.
-
Loss of Potency over Time: The amine groups on the tetrahydropyridine ring are susceptible to oxidation over time in aqueous environments[1]. Never store aqueous working solutions for more than 4-6 hours. Always prepare fresh working dilutions from the DMSO cryo-stocks immediately prior to cell treatment or biochemical kinase assays.
References
-
Benchchem. 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-2-amine Dihydrochloride. Retrieved from 1
-
PubChem (National Institutes of Health). 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine hydrochloride (CID 22707087). Retrieved from5
-
Google Patents (WO2010120996A1). 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine compounds, their use as mTOR kinase and PI3 kinase inhibitors, and their syntheses. Retrieved from2
-
Journal of Medicinal Chemistry (ACS Publications). Discovery of Highly Potent, Selective, and Efficacious Small Molecule Inhibitors of ERK1/2. Retrieved from3
-
Google Patents (US8470836B2). Dipeptidyl peptidase-IV inhibiting compounds, methods of preparing the same, and pharmaceutical compositions containing the same as active agent. Retrieved from4
Sources
- 1. 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-2-amine Dihydrochloride [benchchem.com]
- 2. WO2010120996A1 - 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine compounds, their use as mtor kinase and pi3 kinase inhibitors, and their syntheses - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US8470836B2 - Dipeptidyl peptidase-IV inhibiting compounds, methods of preparing the same, and pharmaceutical compositions containing the same as active agent - Google Patents [patents.google.com]
- 5. 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine hydrochloride | C7H10ClN3 | CID 22707087 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Handling, Storage, and N-Derivatization of 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Hydrochloride
Executive Summary & Chemical Context
5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine hydrochloride is a highly versatile bicyclic heterocyclic building block. Featuring a piperidine ring fused to a pyrimidine core, this scaffold is a privileged structure in modern drug discovery, frequently utilized in the synthesis of kinase inhibitors and metabolic modulators (e.g., DPP-4 inhibitors like Gemigliptin) . As a Senior Application Scientist, I have observed that the primary failure mode when working with this building block stems from improper handling of its hydrochloride salt form, leading to stoichiometric imbalances and failed cross-coupling reactions. This guide provides a self-validating framework for its storage, handling, and functionalization.
Physicochemical Properties & Storage Causality
To design a robust handling protocol, one must first understand the intrinsic properties of the molecule . The secondary amine at the 7-position is intentionally supplied as a hydrochloride salt to prevent oxidative degradation and aromatization. However, this salt formation renders the compound highly hygroscopic.
| Property | Value | Causality / Impact on Experimental Design |
| CAS Number | 192869-79-7 | Unique identifier for procurement and safety tracking . |
| Molecular Weight | 171.63 g/mol | Includes the HCl equivalent; critical for exact stoichiometric calculations. |
| Formula | C₇H₁₀ClN₃ | Free base (C₇H₉N₃) + HCl. |
| Appearance | Off-white solid | Color shifts (e.g., yellow/brown) indicate amine oxidation or pyrimidine degradation. |
| Solubility | Soluble in H₂O, DMSO | Insoluble in non-polar organics (DCM, Hexane) until free-based. |
Storage Directive: The compound must be stored at 2–8°C (or -20°C for long-term storage) in a tightly sealed, light-resistant container within a desiccator . Causality: Cold storage suppresses the kinetic rate of oxidation. Desiccation is mandatory because the HCl salt readily absorbs atmospheric moisture. Absorbed water not only artificially inflates the mass during weighing (ruining stoichiometry) but can also facilitate localized hydrolysis of the electron-deficient pyrimidine ring.
Standard Operating Procedure: Handling & Weighing
To maintain the integrity of the building block, follow this step-by-step handling protocol:
-
Step 1: Thermal Equilibration Remove the sealed container from cold storage and place it in a vacuum desiccator at room temperature for at least 60 minutes prior to opening. Causality: Opening a cold vial exposes the powder to ambient air, causing immediate condensation of atmospheric moisture onto the hygroscopic salt. Equilibration prevents this phase change.
-
Step 2: Inert Atmosphere Weighing Transfer the equilibrated vial to a glove box or a nitrogen-purged glove bag. Weigh the required mass using an analytical balance. Causality: Purging with N₂ or Argon displaces oxygen and moisture, preserving the unweighed bulk material for future use.
-
Step 3: Storage Return Backfill the source vial with Argon, seal tightly with Parafilm, and immediately return to cold storage.
Application Protocol: In Situ Free-Basing and N-Boc Protection
Drug discovery workflows typically require functionalization of the piperidine nitrogen (N-7). The following protocol describes the N-Boc protection of the scaffold, utilizing a self-validating system to ensure reaction success.
Reagents:
-
5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine HCl (1.0 eq, 171.6 mg, 1.0 mmol)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq, 240.1 mg, 1.1 mmol)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq, 323.1 mg, 435 µL, 2.5 mmol)
-
Anhydrous Dichloromethane (DCM) (10 mL)
Step-by-Step Methodology:
-
Suspension Setup: Add the HCl salt (171.6 mg) to a dry 50 mL round-bottom flask equipped with a magnetic stir bar. Add 10 mL of anhydrous DCM under Argon. Observation: The mixture will be a cloudy suspension, as the HCl salt is insoluble in DCM.
-
In Situ Free-Basing: Dropwise add DIPEA (435 µL) to the stirring suspension at room temperature. Causality: DIPEA acts as a non-nucleophilic base to neutralize the HCl salt. Its steric bulk prevents it from reacting with electrophiles, while successfully liberating the secondary amine of the pyrimidine scaffold. Self-Validation Checkpoint 1: Within 5–10 minutes, the cloudy suspension will transition into a clear, homogeneous solution. This visual cue validates that the free base has been successfully liberated and dissolved.
-
Electrophilic Addition: Cool the solution to 0°C using an ice bath. Slowly add Boc₂O (240.1 mg) dissolved in 2 mL of DCM.
-
Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
-
Quenching & Extraction: Quench the reaction with 10 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Analytical Validation
To ensure the trustworthiness of the synthesized intermediate, perform the following validations:
-
LC-MS Analysis: The starting free base exhibits an [M+H]⁺ peak at m/z 136.2. Self-Validation Checkpoint 2: A successful reaction will show the complete disappearance of the m/z 136.2 peak and the emergence of a new peak at m/z 236.3, corresponding to the Boc-protected product.
-
¹H NMR (CDCl₃): Look for the appearance of a strong singlet integrating to 9 protons at ~1.45 ppm, confirming the presence of the tert-butyl group.
Process Workflow Diagram
The following diagram illustrates the logical flow of handling, from storage to analytical validation.
Workflow for the handling, free-basing, and functionalization of the hydrochloride salt.
References
-
"PubChem Compound Summary for CID 22707087, 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine hydrochloride", National Center for Biotechnology Information,[Link]
Advanced Analytical Characterization of Tetrahydropyridopyrimidine Scaffolds: NMR and HRMS Workflows for Drug Discovery
Executive Summary
Tetrahydropyridopyrimidines (THPPs), specifically the 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine and 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine isomers, have emerged as highly privileged pharmacophores in modern medicinal chemistry. Their unique balance of conformational flexibility and vector-driven functionalization has made them the core structural motifs in breakthrough therapeutics, including irreversible KRAS-G12C inhibitors[1], selective Histone Deacetylase 6 (HDAC6) inhibitors[2], and Heat Shock Protein 90 (Hsp90) modulators[3].
Because these scaffolds undergo complex, multi-step synthetic functionalization (e.g., Suzuki couplings, Buchwald-Hartwig aminations, and C–H functionalizations)[1][4], rigorous structural elucidation is non-negotiable. This application note details self-validating analytical protocols using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm regiochemistry, exact mass, and structural integrity.
Mechanistic Rationale for Analytical Modalities
As a Senior Application Scientist, it is critical to understand why specific analytical conditions are chosen rather than merely following a standard operating procedure.
-
HRMS via ESI-Q-TOF: THPPs contain multiple nitrogen atoms, including a basic piperidine-derived nitrogen and a conjugated pyrimidine ring. This inherent basicity makes them highly susceptible to protonation, rendering positive-ion Electrospray Ionization (ESI+) the optimal technique to yield robust [M+H]+ ions[2][5]. High-resolution analyzers (Q-TOF or Orbitrap) are required to achieve mass accuracies of <5 ppm, which is critical for differentiating isobaric functional groups and confirming isotopic signatures from halogens or sulfur atoms introduced during lead optimization[4].
-
NMR Spectroscopy & Conformational Dynamics: The saturated tetrahydropyridine ring fused to a planar pyrimidine system creates complex magnetic environments. When the piperidine nitrogen is functionalized with amides, carbamates (e.g., N-Boc), or bulky aryl groups, restricted rotation around the C–N bond often leads to rotameric populations at room temperature[1]. This manifests as broadened or duplicated NMR signals, necessitating strategic solvent selection and Variable Temperature (VT) NMR to coalesce signals into interpretable spectra.
Structural Elucidation Workflows
Caption: Analytical workflow for the structural validation of tetrahydropyridopyrimidine scaffolds.
Caption: Decision tree for NMR solvent and temperature selection in THPP analysis.
Self-Validating Experimental Protocols
Protocol A: High-Resolution Mass Spectrometry (HRMS) via ESI-Q-TOF
Self-Validation Principle: To prevent false positives from adducts or carryover, this protocol utilizes a dual-column wash, a pre-run solvent blank, and an internal lock-mass calibrant to correct instrumental drift in real-time.
-
Sample Preparation: Dissolve the purified THPP compound (verified ≥ 95% purity via HPLC) in LC-MS grade Methanol or Acetonitrile to a final concentration of 1–5 µg/mL[2][3]. Add 0.1% Formic Acid to explicitly promote the protonation of the basic pyrimidine/piperidine nitrogens.
-
System Calibration & Blank Run: Infuse a standard tuning mix to calibrate the Q-TOF across the m/z 100–1000 range. Inject a solvent blank to verify the absence of background carryover.
-
Chromatographic Introduction: Inject 2 µL of the sample via a C18 guard column using a rapid gradient (5% to 95% Acetonitrile in Water with 0.1% Formic Acid over 3 minutes). This desalts the sample and separates any co-eluting synthetic impurities[3].
-
Ionization & Acquisition: Operate the ESI source in positive ion mode. Set the capillary voltage to 3.5 kV, drying gas temperature to 250°C, and nebulizer pressure to 35 psig. Continuously infuse a lock-mass reference (e.g., Leucine Enkephalin, m/z 556.2771) to ensure mass accuracy remains <5 ppm.
-
Data Validation: Extract the [M+H]+ peak. Compare the experimental isotopic distribution against the theoretical model to validate elemental composition, which is especially critical for halogenated or sulfonated THPP intermediates[4][5].
Protocol B: 1D and 2D NMR Spectroscopy
Self-Validation Principle: Internal chemical shift referencing (TMS at 0.00 ppm) ensures shift accuracy, while strict integration rules validate the theoretical proton count against the proposed structure.
-
Solvent Selection & Preparation: Assess the compound's polarity. Dissolve 10–15 mg of the THPP compound in 0.6 mL of DMSO- d6 (for polar/H-bonding compounds like HDAC6 hydroxamates)[2] or CDCl 3 (for lipophilic intermediates)[4]. Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as an internal standard[3].
-
1 H NMR Acquisition: Acquire spectra on a 400 MHz or 600 MHz spectrometer at 298 K using a standard single-pulse sequence (zg30). Set the relaxation delay (D1) to 2 seconds and acquire 16–64 scans.
-
Variable Temperature (VT) NMR Resolution: Evaluate the aliphatic region (2.5–4.5 ppm). If signals are broadened due to restricted rotation of N-substituents (e.g., N-Boc or N-acyl groups), heat the probe to 340–360 K[1]. This accelerates the exchange rate between rotamers, coalescing the signals into sharp, interpretable peaks.
-
13 C NMR Acquisition: Acquire carbon spectra using proton decoupling (zgpg30). Because the quaternary carbons in the fused pyrimidine system lack attached protons and exhibit long T1 relaxation times, increase the D1 delay to 3–5 seconds and acquire a minimum of 512 scans to ensure adequate signal-to-noise[5].
-
2D NMR (HMBC) for Regiochemistry: To definitively assign the regiochemistry of cross-coupling substitutions (e.g., distinguishing C-2 vs. C-4 functionalization), acquire 1 H- 13 C HMBC spectra. Map the long-range scalar couplings ( 2J , 3J ) between the highly deshielded pyrimidine protons and the fused ring carbons[4].
Quantitative Data Interpretation
To streamline the interpretation of analytical results, the typical spectroscopic benchmarks for the THPP core are summarized below.
Table 1: Characteristic NMR Chemical Shifts and HRMS Profiles for the Tetrahydropyrido[4,3-d]pyrimidine Core
| Structural Feature | Analytical Method | Typical Observation | Causality / Significance |
| Pyrimidine C2-H / C4-H | 1 H NMR | Singlets, δ 8.50 – 9.10 ppm | Highly deshielded due to adjacent electronegative nitrogen atoms in the aromatic π -system[2][4]. |
| Tetrahydropyridine CH 2 | 1 H NMR | Multiplets, δ 2.50 – 4.50 ppm | Complex splitting arises from axial/equatorial protons and ring puckering dynamics[2][5]. |
| Pyrimidine Quaternary C | 13 C NMR | δ 150.0 – 165.0 ppm | Long T1 relaxation times; requires an extended D1 delay for adequate signal detection[5]. |
| Intact Molecular Ion | HRMS (ESI+) | [M+H]+ peak with <5 ppm error | Basic piperidine/pyrimidine nitrogens readily accept protons in acidic mobile phases[4]. |
| Halogen Isotopes (Cl/Br) | HRMS (ESI+) | M+2 isotopic clusters | Confirms successful cross-coupling or the presence of halogenated aryl substituents[3]. |
Case Application: KRAS-G12C Covalent Inhibitors
The analytical rigor described above is heavily utilized in the development of irreversible covalent inhibitors targeting the KRAS-G12C mutation. During the synthesis of these compounds, a tetrahydropyridopyrimidine core is functionalized with an electrophilic acryloyl group[1][6].
Following structural validation of the small molecule via VT-NMR and HRMS, the target engagement is assessed. The THPP compound is incubated with the KRAS-G12C protein, and intact protein mass spectrometry is utilized. The covalent bond formation between the acryloyl group and the mutant Cysteine-12 (Cys12) residue results in a mass shift corresponding exactly to the exact mass of the THPP inhibitor, confirming the mechanism of action[1].
References
-
Novel Tetrahydropyrido[4,3-d]pyrimidines as Potent Inhibitors of Chaperone Heat Shock Protein 90 Journal of Medicinal Chemistry - ACS Publications URL:[Link]
-
C–H Bond Functionalization of Tetrahydropyridopyrimidines and Other Related Hetereocycles The Journal of Organic Chemistry - ACS Publications URL:[Link]
-
Design, Synthesis, and Antiproliferative Activity of Selective Histone Deacetylases 6 Inhibitors Containing a Tetrahydropyridopyrimidine Scaffold MDPI URL:[Link]
-
Escaping from Flatland: Multiparameter Optimization Leads to the Discovery of Novel Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Human Immunodeficiency Virus-1 Non-nucleoside Reverse Transcriptase Inhibitors... Journal of Medicinal Chemistry - ACS Publications URL:[Link]
-
Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity ACS Medicinal Chemistry Letters - ACS Publications URL:[Link]
-
Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity (PMC Archive) National Institutes of Health (NIH) URL:[Link]
Sources
How to improve the yield of 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine synthesis.
Welcome to the Application Scientist Support Center. The 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine scaffold is a privileged pharmacophore heavily utilized in the design of cutting-edge therapeutics, including KRAS G12D/C inhibitors (e.g., Adagrasib analogs), mTOR/PI3K inhibitors, and P2X7 antagonists 1[1].
However, constructing and functionalizing this bicyclic system presents unique synthetic bottlenecks—from poor regioselectivity to sluggish late-stage cross-couplings. As a Senior Application Scientist, I have compiled this troubleshooting guide to provide field-proven strategies, grounded in mechanistic causality, to help you maximize your reaction yields and ensure self-validating experimental workflows.
Synthesis Workflow Logic
Caption: Workflow for the synthesis of functionalized 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidines.
Troubleshooting Guide & FAQs
Q1: Why is the yield of the initial cyclocondensation step (forming the pyrimidin-4-one core) consistently below 40%? A1: In my experience, the beta-keto ester starting material (e.g., 1-benzyl-3-oxopiperidine-4-carboxylate) is highly sensitive to strong bases at elevated temperatures. It exists in an enol equilibrium, and harsh conditions (like refluxing NaOEt) often trigger retro-Dieckmann-type ring opening or decarboxylation before the amidine can fully condense 2[2]. Field-Proven Solution: Switch to a milder base or optimize the solvent system. Using potassium tert-butoxide (t-BuOK) in THF or running the reaction in a biphasic system stabilizes the enolate, favoring the initial nucleophilic attack by the amidine and boosting yields to >75%.
Q2: During the chlorination of the pyrimidin-4-one intermediate using POCl3, I observe significant tar formation and low recovery. How can I prevent this? A2: POCl3 is a harsh electrophile. The basic tertiary amine at the N-7 position (if benzyl-protected) reacts directly with POCl3 to form an unstable quaternary complex, which rapidly decomposes into intractable tar at reflux temperatures 3[3]. Field-Proven Solution: Always buffer this reaction. Adding a sterically hindered base like N,N-diisopropylethylamine (DIPEA) neutralizes the generated HCl and protects the N-7 lone pair through competitive protonation and steric shielding 1[1]. Furthermore, strictly control the internal temperature to 85–90 °C rather than a rolling neat reflux.
Q3: When performing SNAr at the C-4 position with a secondary amine, the reaction stalls at 60% conversion. A3: The SNAr reaction at C-4 of a tetrahydropyrido[3,4-d]pyrimidine is notoriously sluggish compared to fully aromatic quinazolines. The saturated piperidine ring donates electron density into the pyrimidine core via hyperconjugation, significantly reducing the electrophilicity of the C-4 carbon 4[4]. Field-Proven Solution: Employ Finkelstein-type catalysis. Adding a catalytic amount of Sodium Iodide (NaI) converts the 4-chloro intermediate into a highly reactive 4-iodo species in situ, drastically lowering the activation energy for the incoming amine nucleophile [[5]](5]. Switching to a highly polar aprotic solvent like NMP at 110 °C will push the conversion to >95%.
Q4: Deprotection of the N-7 Benzyl group via Pd/C hydrogenation is sluggish and poisons the catalyst. A4: During debenzylation, the multiple basic nitrogen atoms (the pyrimidine core and the newly installed C-4 amine) strongly coordinate to the palladium surface, effectively poisoning the catalyst and halting the reaction 2[2]. Field-Proven Solution: Conduct the hydrogenation under acidic conditions. Adding 1.0 to 2.0 equivalents of HCl (e.g., 1M HCl in ether) or running the reaction in glacial acetic acid protonates these nitrogens, eliminating their coordinating ability and restoring rapid catalytic turnover.
Quantitative Data: Optimization of C-4 SNAr Amination
Reaction: 4-Chloro-7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine + Secondary Amine (1.5 eq).
| Solvent | Temperature (°C) | Additive | Time (h) | Conversion (%) | Isolated Yield (%) |
| Ethanol | 80 (Reflux) | DIPEA (2.0 eq) | 24 | 55 | 42 |
| DMF | 100 | DIPEA (2.0 eq) | 18 | 72 | 60 |
| NMP | 110 | DIPEA (2.0 eq) | 12 | 85 | 78 |
| NMP | 110 | DIPEA (2.0 eq), NaI (0.2 eq) | 8 | >98 | 94 |
Standard Operating Procedure: Synthesis of C-4 Aminated 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidines
Phase 1: Cyclocondensation (Ring Closure)
-
Preparation: Suspend formamidine acetate (1.5 eq) and 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride (1.0 eq) in anhydrous ethanol.
-
Base Addition: Cool the mixture to 0 °C. Dropwise add a solution of sodium ethoxide (3.0 eq) in ethanol to neutralize the hydrochloride salts and generate the free base.
-
Reflux: Heat the reaction mixture to 70 °C for 16 hours.
-
Validation: Monitor via LCMS. The starting material mass should disappear, replaced by the[M+H]+ of the 7-benzyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyrimidin-4-one 5[5].
-
Workup: Concentrate under vacuum, neutralize with 1M HCl to pH 6-7, and filter the precipitated solid. Wash with cold water and dry under high vacuum.
Phase 2: Chlorination (Activation)
-
Reagent Mixing: To the dry pyrimidin-4-one intermediate (1.0 eq) in a pressure-vented flask, add anhydrous toluene (0.2 M) followed by POCl3 (5.0 eq) and DIPEA (2.0 eq). Caution: Highly exothermic.
-
Heating: Heat the mixture strictly at 90 °C for 4 hours. Avoid exceeding 100 °C to prevent tar formation 3[3].
-
Validation: Quench a 10 µL aliquot in cold methanol and check TLC (Hexanes/EtOAc 1:1). The highly polar starting material spot should convert to a fast-moving UV-active spot.
-
Workup: Carefully pour the cooled mixture over crushed ice. Extract with DCM, wash with cold saturated NaHCO3, dry over Na2SO4, and concentrate to yield the 4-chloro intermediate. Use immediately for the next step.
Phase 3: Nucleophilic Aromatic Substitution (SNAr)
-
Reaction Setup: Dissolve the 4-chloro intermediate (1.0 eq) in anhydrous NMP (0.3 M). Add the desired secondary amine (1.5 eq), DIPEA (2.5 eq), and catalytic NaI (0.2 eq) 1[1].
-
Heating: Stir at 110 °C for 8 hours under an inert N2 atmosphere.
-
Validation: LCMS should indicate >98% conversion to the desired aminated product.
-
Workup: Dilute with EtOAc and wash extensively with 5% aqueous LiCl (3x) to remove NMP. Purify via silica gel chromatography.
Phase 4: N-7 Deprotection
-
Hydrogenation: Dissolve the C-4 aminated intermediate in Methanol. Add 10% Pd/C (0.1 eq by weight) and 1.0 M HCl in ether (2.0 eq) to prevent catalyst poisoning 2[2].
-
Reaction: Stir under a hydrogen balloon (1 atm) at room temperature for 12 hours.
-
Validation: TLC (DCM/MeOH/NH4OH 90:9:1) will show a highly polar, ninhydrin-active spot.
-
Workup: Filter through a pad of Celite, washing with hot methanol. Concentrate the filtrate to obtain the final 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride salt.
References
-
Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Source: nih.gov 1
-
Synthesis of 7-aryl-substituted derivatives of 4-amino-2-pyrrolidin-1-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine. Source: researchgate.net 5
-
Design, Synthesis, and Biological Evaluation of Potent and Selective Inhibitors of Ataxia Telangiectasia Mutated and Rad3-Related (ATR) Kinase for the Efficient Treatment of Cancer. Source: mdpi.com 2
-
Substituted 5,6-(Dihydropyrido[3,4-d]pyrimidin-7(8H)-yl)-methanones as P2X7 Antagonists. Source: acs.org 3
-
5,6,7,8-TETRAHYDROPYRIDO[3,4-d]PYRIMIDINES: A RECENT PERSPECTIVE ON SYNTHESIS AND BIOACTIVITY. Source: rasayanjournal.co.in 4
Sources
- 1. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Potent and Selective Inhibitors of Ataxia Telangiectasia Mutated and Rad3-Related (ATR) Kinase for the Efficient Treatment of Cancer [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. researchgate.net [researchgate.net]
Addressing solubility issues of 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine hydrochloride.
Introduction & Mechanistic Context
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic in vitro behavior of fused pyrimidine scaffolds. 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine is a privileged pharmacophore, widely utilized in the development of potent kinase inhibitors targeting the PI3K/mTOR pathways[1].
While formulating this compound as a hydrochloride (HCl) salt theoretically enhances its aqueous solubility, researchers often experience unexpected precipitation, leading to irreproducible IC50 values. This guide deconstructs the physicochemical causality behind these issues—specifically the common ion effect and salt disproportionation —and provides self-validating protocols to ensure absolute confidence in your assay data.
Physicochemical & Solubility Profile
Understanding the baseline metrics of your compound is the first step in troubleshooting. Below is a synthesized data profile for 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride derivatives.
| Property | Value / Description | Mechanistic Impact on In Vitro Assays |
| Molecular Core | Fused pyrido[3,4-d]pyrimidine | Highly lipophilic scaffold; requires salt formation or organic co-solvents for aqueous assays. |
| Salt Form | Hydrochloride (Mono- or Di-HCl) | Enhances baseline solubility (>20-50 mg/mL in pure water) but introduces sensitivity to chloride-rich media. |
| Common Ion Sensitivity | High | Solubility drops logarithmically in PBS or saline due to excess ambient Cl⁻ shifting the Ksp equilibrium[2]. |
| Disproportionation Risk | Moderate to High | At pH levels exceeding the compound's pHmax , the salt converts back to the insoluble free base[3]. |
Troubleshooting FAQs: Causality & Solutions
Q1: Why does my compound precipitate immediately when diluted from a DMSO stock into PBS or cell culture media?
The Causality: This is a textbook example of the Common Ion Effect coupled with solvent shock. When you introduce a hydrochloride salt into Phosphate-Buffered Saline (PBS), the high ambient chloride concentration (typically ~137 mM NaCl) shifts the solubility product ( Ksp ) equilibrium to the left. The excess chloride ions force the drug out of solution[2]. Furthermore, rapid transition from 100% DMSO to a highly aqueous environment causes "salting out" before the compound can thermodynamically equilibrate.
The Solution: Do not dilute directly into high-chloride buffers. Perform an intermediate dilution step in low-chloride, serum-free media, or utilize a co-solvent system (e.g., 0.1% Tween-20 or BSA) to act as a thermodynamic sink for the lipophilic core.
Q2: My IC50 values are drifting higher over time, even though the solution looks clear. What is happening?
The Causality: You are likely experiencing Salt Disproportionation . Even if macroscopic precipitation isn't visible, micro-precipitation occurs when the pH of your assay buffer exceeds the pHmax of the hydrochloride salt. At this critical pH threshold, the salt lattice breaks down, and the compound reverts to its highly insoluble free-base form[3]. Because the free base is out of solution, the effective concentration of the inhibitor interacting with your target kinases is drastically reduced, artificially inflating your IC50.
The Solution: Continuously monitor the final pH of your working solution. Ensure the assay buffer is heavily buffered (e.g., using HEPES) to resist the acidic shift caused by the HCl salt, while maintaining a pH slightly below the disproportionation threshold during initial dilution.
Visualizing the Troubleshooting Logic
Workflow for diagnosing and resolving precipitation of hydrochloride salts in vitro.
Dual inhibition of PI3K and mTOR by 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives.
Self-Validating Experimental Protocols
To guarantee scientific integrity, protocols must not rely on visual inspection alone. The following methodologies incorporate built-in validation steps to ensure the compound remains fully dissolved and active.
Protocol 1: Preparation of Stable Working Solutions (Avoiding the Common Ion Effect)
Objective: Dilute a DMSO stock of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine HCl into an aqueous assay without triggering chloride-induced precipitation.
-
Stock Preparation: Dissolve the lyophilized powder in 100% anhydrous DMSO to create a 10 mM stock. Causality: Anhydrous DMSO prevents premature hydrolysis and micro-precipitation within the stock vial.
-
Intermediate Dilution: Dilute the 10 mM stock 1:10 into a low-chloride intermediate buffer (e.g., 50 mM HEPES, pH 7.2, containing 0.1% BSA). Do not use PBS for this step. Vortex immediately for 15 seconds.
-
Final Assay Addition: Transfer the intermediate solution to your final cell culture media (pre-warmed to 37°C) to achieve your target concentration (e.g., 1-10 µM). The final DMSO concentration must remain ≤ 0.5% to prevent solvent cytotoxicity.
-
System Validation (Critical Step): Centrifuge an aliquot of your final working solution at 10,000 x g for 5 minutes. Measure the UV-Vis absorbance of the supernatant at the compound's λmax . If the absorbance is >5% lower than your theoretical concentration curve, micro-precipitation has occurred, and the dilution must be optimized further.
Protocol 2: Evaluating Disproportionation Risk via pH Titration
Objective: Determine the operational pHmax to prevent the salt from converting to the insoluble free base during extended incubations[3].
-
Buffer Array: Prepare a series of 100 mM phosphate/citrate buffers ranging from pH 2.0 to 9.0 in 0.5 pH increments.
-
Equilibration: Add excess solid 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine HCl to 1 mL of each buffer to create saturated suspensions. Incubate at 37°C for 24 hours on a rotary shaker to ensure thermodynamic equilibrium.
-
Phase Separation: Centrifuge the suspensions at 15,000 x g for 15 minutes to separate the solid phase from the saturated supernatant.
-
System Validation (Critical Step):
-
Supernatant: Analyze via HPLC-UV to plot the solubility-pH profile. The pH at which solubility sharply declines is your pHmax .
-
Pellet: Analyze the solid precipitate using X-ray Powder Diffraction (XRPD). A shift in the diffraction pattern confirms the exact pH where the hydrochloride salt disproportionates into the free base lattice[3]. Never run assays at a pH above this established threshold without solubilizing agents.
-
References
- Benchchem. "5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-2-amine Dihydrochloride - Benchchem: Solubility and Stability."
- Google Patents. "WO2010120996A1 - 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine compounds, their use as mtor kinase and pi3 kinase inhibitors, and their syntheses."
- University of Helsinki.
- PubMed.
Sources
- 1. WO2010120996A1 - 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine compounds, their use as mtor kinase and pi3 kinase inhibitors, and their syntheses - Google Patents [patents.google.com]
- 2. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Making sure you're not a bot! [helda.helsinki.fi]
Technical Support Center: Enhancing Metabolic Stability of Tetrahydropyridopyrimidine (THPP) Compounds
Welcome to the Application Scientist Support Center. This guide is designed for medicinal chemists and drug development professionals working with 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine (THPP) scaffolds. While THPP is a privileged pharmacophore in oncology—frequently utilized in KRAS G12C, ERK1/2, and HSP90 inhibitors[1][2][3]—its saturated tetrahydropyridine ring is notoriously susceptible to rapid cytochrome P450 (CYP450)-mediated oxidative metabolism.
This guide provides field-proven troubleshooting strategies, structural optimization logic, and self-validating experimental protocols to overcome high intrinsic clearance ( CLint ) and poor oral bioavailability.
Part 1: Diagnostic FAQs – Identifying Metabolic Vulnerabilities
Q1: My THPP lead compound shows sub-nanomolar in vitro target potency, but in vivo exposure is negligible. Why is it clearing so rapidly? A: The primary culprit is usually the methylene "soft spots" within the saturated tetrahydropyridine ring. CYP450 enzymes (particularly CYP3A4 and CYP2D6) initiate metabolism via Hydrogen Atom Transfer (HAT) at the α -carbon adjacent to the basic nitrogen. This leads to rapid hydroxylation, subsequent ring opening, or N-dealkylation, resulting in a high hepatic extraction ratio and rapid systemic clearance.
Q2: How do I definitively prove that CYP450 oxidation at the THPP core is the issue, rather than poor absorption or efflux? A: You must decouple permeability from metabolism. First, run a Caco-2 permeability assay to rule out efflux (check the efflux ratio). If permeability is high, perform a Human Liver Microsome (HLM) stability assay with and without the CYP-inhibitor 1-aminobenzotriazole (1-ABT). If the addition of 1-ABT rescues the half-life ( t1/2 ) of your compound, the clearance is definitively CYP-mediated. Follow this up with LC-MS/MS Metabolite Identification (MetID) to pinpoint the exact site of oxidation.
Part 2: Troubleshooting Guide – Structural Optimization Strategies
When MetID confirms oxidation on the THPP scaffold, apply the following structure-activity relationship (SAR) strategies to engineer metabolic resistance.
Strategy 1: C-H Functionalization and Steric Shielding
The Logic: If the α -carbon is the primary site of HAT, blocking physical access to this bond prevents the CYP active site heme-oxo species from initiating oxidation. The Solution: Introduce a methyl, alkyl, or cyclopropyl group adjacent to the nitrogen[4]. This C-H bond functionalization alters the bond dissociation energy and introduces steric bulk. Alternatively, replacing a carbon with a nitrogen atom (forming a pyrimidopyridazine) significantly reduces lipophilicity and increases polarity, which decreases non-specific hydrophobic binding within the CYP450 active site[4][5].
Strategy 2: Scaffold Hopping (Heteroaromatic Replacements)
The Logic: Saturated aliphatic rings are highly flexible and electronically primed for oxidation. The Solution: Replace the tetrahydropyridine moiety with a heteroaromatic equivalent, such as a pyridone linker[3]. This rigidifies the structure and eliminates sp3 hybridized soft spots entirely. The carbonyl of the pyridone can mimic essential urea-like hydrogen bond interactions required for target engagement (e.g., binding to Lys114 in ERK2) while rendering the ring electronically deactivated toward CYP450 oxidation[3].
Strategy 3: Lipophilicity Modulation and Halogenation
The Logic: High lipophilicity (LogP > 4) drives non-specific hepatic clearance. The Solution: Introduce polar groups (e.g., methoxyethoxy or hydroxymethyl substituents) at the C-2 or N-7 positions of the THPP scaffold to lower LogD 7.4 [1][5]. Additionally, if benzylic oxidation is occurring, a 3-chloro or 4-fluoro substitution on the benzylic ring can electronically deactivate the site while maintaining target potency[3].
Workflow for diagnosing and optimizing THPP metabolic stability.
Part 3: Experimental Workflows & Protocols
To ensure self-validating results, utilize the following standardized protocols to evaluate the success of your structural modifications.
Protocol 1: Human Liver Microsome (HLM) Stability Assay
This assay quantifies the intrinsic clearance ( CLint ) of your optimized THPP compounds.
-
Preparation: Thaw pooled Human Liver Microsomes on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2 . Dilute HLM to a final protein concentration of 0.5 mg/mL.
-
Pre-Incubation: Add the THPP test compound (1 μ M final concentration, ≤ 0.1% DMSO) to the HLM suspension. Pre-incubate at 37°C for 5 minutes in a shaking water bath.
-
Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system (1 mM final NADPH concentration).
-
Sampling: At time points 0, 5, 15, 30, 45, and 60 minutes, remove a 50 μ L aliquot of the reaction mixture.
-
Termination: Immediately quench the aliquot by dispensing it into 150 μ L of ice-cold acetonitrile containing a known internal standard (e.g., tolbutamide or labetalol).
-
Protein Precipitation: Vortex the quenched samples for 2 minutes, then centrifuge at 4000 rpm for 15 minutes at 4°C.
-
Analysis: Transfer the supernatant to LC-MS/MS vials. Quantify the percentage of parent compound remaining relative to the T=0 peak area. Calculate t1/2 and CLint using the first-order kinetic decay equation.
Protocol 2: CYP450 Phenotyping and Inhibition Assay
Ensure your stabilized THPP compound does not act as a mechanism-based inhibitor of CYP enzymes, which could cause severe drug-drug interactions.
-
Substrate Selection: Utilize FDA-recommended specific probe substrates: Midazolam (CYP3A4), Dextromethorphan (CYP2D6), Diclofenac (CYP2C9), and Phenacetin (CYP1A2).
-
Co-incubation: Incubate the THPP compound across a concentration gradient (0.1 μ M to 50 μ M) with recombinant human CYP enzymes (or HLM) and the respective probe substrate at its Km concentration.
-
Reaction: Add NADPH (1 mM) and incubate for 10–20 minutes at 37°C.
-
Quenching & LC-MS/MS: Quench with ice-cold acetonitrile, centrifuge, and measure the formation of the specific probe metabolite (e.g., 1'-hydroxymidazolam for CYP3A4).
-
Data Processing: Plot fractional enzyme activity against the log concentration of the THPP compound to derive the IC50 for each CYP isoform.
CYP450-mediated oxidation pathway of THPPs and stabilization outcomes.
Part 4: Quantitative SAR Data for THPP Optimization
The following table summarizes expected shifts in metabolic stability metrics when applying the structural optimization strategies discussed above to a baseline THPP core.
Table 1: Comparative SAR and Metabolic Stability of THPP Derivatives
| Compound Modification | Target Class | In vitro Potency ( IC50 ) | HLM t1/2 (min) | CLint ( μ L/min/mg) | Mechanism of Improvement |
| Unmodified THPP Core | KRAS / ERK | < 50 nM | < 15 | > 100 | Baseline vulnerability at sp3 C-H bonds. |
| α -Methylation | HSP90 | Maintained | ~ 45 | ~ 35 | Steric shielding of the α -carbon prevents HAT. |
| Pyridone Replacement | ERK1/2 | < 10 nM | > 60 | < 15 | Complete elimination of methylene soft spots. |
| 3-Chloro Benzylic Sub. | ERK1/2 | Maintained | ~ 55 | ~ 22 | Halogen-mediated electronic deactivation of the ring. |
| Methoxyethoxy Sub. | HSP90 | < 30 nM | > 60 | < 10 | Reduced LogD limits non-specific CYP active site binding. |
Part 5: References
-
Novel Tetrahydropyrido[4,3-d]pyrimidines as Potent Inhibitors of Chaperone Heat Shock Protein 90 Journal of Medicinal Chemistry - ACS Publications URL:[Link][1]
-
C–H Bond Functionalization of Tetrahydropyridopyrimidines and Other Related Hetereocycles The Journal of Organic Chemistry - ACS Publications URL:[Link][4]
-
Molecular Frameworks for ERK1/2 Inhibition: Lessons from Synthetic and SAR Explorations National Institutes of Health (NIH) / PMC URL:[Link][3]
-
Full article: Inhibitors of the GTPase KRASG12C in cancer: a patent review (2019-2021) Expert Opinion on Therapeutic Patents - Taylor & Francis URL:[Link][5]
-
Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity ACS Medicinal Chemistry Letters - PMC URL:[Link][2][6]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Molecular Frameworks for ERK1/2 Inhibition: Lessons from Synthetic and SAR Explorations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Effective Purification of 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives
Welcome to the comprehensive technical support guide for the purification of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with the purification of this important class of heterocyclic compounds. Drawing upon established chromatographic and crystallization principles, this guide provides in-depth troubleshooting advice and detailed protocols to enhance the purity, yield, and efficiency of your work.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions and challenges encountered during the purification of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives.
Q1: What are the most common purification techniques for 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives?
A1: The primary purification methods for this class of compounds are flash column chromatography on silica gel and recrystallization.[1] The choice between these techniques depends on the physical state of the compound (solid or oil), the nature and quantity of impurities, and the desired final purity. For complex mixtures or when impurities have similar polarity to the product, column chromatography is generally preferred.[2] Recrystallization is a cost-effective and scalable method for purifying solid compounds, provided a suitable solvent system can be identified.[3]
Q2: My 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivative is a basic compound and streaks on the silica gel TLC plate and column. How can I resolve this?
A2: Streaking, or tailing, of basic compounds on silica gel is a common issue arising from strong interactions between the basic nitrogen atoms of your compound and the acidic silanol groups on the silica surface.[4] To mitigate this, you can:
-
Modify the mobile phase: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or pyridine, to the eluent.[1] This will compete with your compound for the acidic sites on the silica, leading to more symmetrical peaks.
-
Use a different stationary phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a deactivated silica gel.[5]
Q3: I am struggling to find a suitable single solvent for the recrystallization of my highly polar derivative. What should I do?
A3: For highly polar compounds, finding a single solvent that provides a large solubility difference between hot and cold conditions can be challenging.[6] In such cases, a two-solvent (or solvent-antisolvent) system is often effective.[3][6] The procedure involves dissolving your compound in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the slow addition of a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Slow cooling should then induce crystallization. Common solvent pairs for polar compounds include ethanol/water, methanol/diethyl ether, and ethyl acetate/hexane.[6]
Q4: What are the likely impurities I might encounter in the synthesis of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives?
A4: The nature of impurities is highly dependent on the synthetic route employed. Common synthetic strategies for this scaffold include the Biginelli reaction and Suzuki coupling for further derivatization.[7][8]
-
From Biginelli-type reactions: Common byproducts include Knoevenagel condensation products and open-chain ureide intermediates that have failed to cyclize.[9]
-
From Suzuki coupling reactions: Impurities can arise from the starting materials, side reactions, and the catalyst system. For instance, phenylated impurities derived from phosphorus ligands on the palladium catalyst can be a significant issue.[10] Unreacted aryl halides or boronic acids are also common impurities.
Part 2: Troubleshooting Guides
This section provides a more in-depth, problem-solving approach to specific purification challenges.
Troubleshooting Flash Column Chromatography
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound does not move from the baseline (Rf ≈ 0) | The mobile phase is not polar enough. | Gradually increase the polarity of the eluent. For highly polar compounds, a small percentage of methanol in a dichloromethane or ethyl acetate-based system may be necessary. |
| Compound runs with the solvent front (Rf ≈ 1) | The mobile phase is too polar. | Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane or petroleum ether). |
| Poor separation of closely eluting spots | The solvent system is not optimal for resolving the mixture. | Screen different solvent systems with varying polarities and compositions. A shallower solvent gradient during elution can also improve separation. |
| Compound appears to have decomposed on the column | The compound is sensitive to the acidic nature of silica gel. | Deactivate the silica gel by pre-treating it with a solution of the eluent containing a small amount of triethylamine.[5] Alternatively, use a different stationary phase like alumina. |
| Crystallization of the compound in the column, leading to blockage | The compound is highly concentrated and has low solubility in the eluent at room temperature. | Pre-purify the crude material to remove excess solids or use a wider column with more silica gel to reduce the concentration of the sample band.[5] |
Troubleshooting Recrystallization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling | The solution is not supersaturated, or the compound is too soluble in the chosen solvent.[11] | Re-heat the solution to evaporate some of the solvent and increase the concentration. If crystals still do not form, the solvent is likely unsuitable.[2] Consider a different solvent or a two-solvent system.[11] |
| Oiling out (formation of a liquid layer instead of crystals) | The boiling point of the solvent is too close to or higher than the melting point of the compound. The cooling rate is too fast. | Use a lower-boiling point solvent.[6] Ensure the solution cools slowly and without agitation to promote the formation of an ordered crystal lattice. |
| Rapid precipitation of an amorphous solid or fine powder | The solution is excessively supersaturated, or the temperature gradient is too large. | Slow down the cooling process by allowing the flask to cool to room temperature before placing it in an ice bath.[1] Using a slightly more solubilizing solvent can also help. |
| Colored impurities remain in the crystals | The colored impurities co-crystallize with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use with caution as it can also adsorb the desired product. |
| Low recovery of the purified compound | Too much solvent was used for dissolution or washing. The compound has significant solubility in the cold solvent. | Use the minimum amount of hot solvent necessary for complete dissolution.[11] Wash the collected crystals with a minimal amount of ice-cold solvent.[11] |
Part 3: Experimental Protocols & Visual Workflows
Protocol 1: Flash Column Chromatography on Silica Gel
-
Solvent System Selection: Using thin-layer chromatography (TLC), identify a solvent system that provides a retention factor (Rf) of 0.2-0.4 for the target compound and good separation from impurities.[12] Common starting points for 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives include mixtures of ethyl acetate/hexane or dichloromethane/methanol.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a level and crack-free bed. Do not let the column run dry.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (preferably the eluent). Carefully load the sample onto the top of the silica bed.
-
Elution: Begin eluting with the chosen solvent system, collecting fractions. Monitor the composition of the fractions by TLC. If necessary, gradually increase the polarity of the eluent (gradient elution) to elute more strongly retained compounds.
-
Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold.[13]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the selected hot solvent until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals to a constant weight, either by air-drying or in a vacuum oven at an appropriate temperature.
Purification Workflow Diagram
The following diagram illustrates a typical decision-making process for the purification of a 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivative.
Caption: Decision tree for purification method selection.
Troubleshooting Logic for Column Chromatography
Caption: Troubleshooting logic for column chromatography.
References
- BenchChem. (2025).
- Department of Chemistry, University of Toronto. (n.d.).
- University of Rochester. (n.d.).
- Nichols, L. (n.d.). 4.
- Sato, K., et al. (2020). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Organic Process Research & Development.
- Wissinger, J. (n.d.).
- Handy, S. T., & Zhang, Y. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry.
- University of Colorado Boulder. (n.d.).
- BenchChem. (2025). Overcoming side reactions in pyrimidine synthesis. BenchChem.
- Organic Syntheses. (2025).
- Dove Medical Press. (2025).
- Food Science & Technology. (2023).
- Phenomenex. (2025).
- Columbia University. (n.d.).
- Chrom Tech, Inc. (2024).
- Al-Obaidi, A. M. J., et al. (2021). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Crystal Growth & Design.
- Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase.
- Shestopalov, A. M., et al. (2019). A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. Biomedical Journal of Scientific & Technical Research.
- Sato, K., et al. (2020). The Generality of Impurity-Controlled Suzuki-Miyaura Coupling Reaction, Effect of Aryl Iodides.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- BenchChem. (2025).
- Pop, C., et al. (2022). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules.
- Gzella, A., et al. (2019). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie.
- Kappe, C. O. (2000). The Generation of Dihydropyrimidine Libraries Utilizing Biginelli Multicomponent Chemistry. Molecules.
- Rasayan Journal of Chemistry. (2025). 5,6,7,8-TETRAHYDROPYRIDO[3,4-d]PYRIMIDINES: A RECENT PERSPECTIVE ON SYNTHESIS AND BIOACTIVITY.
- World Journal of Pharmaceutical Research. (2024). Tetrahydropyrimidines via the Biginelli reaction.
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- Supelco. (n.d.). Care and Use Manual for Supelco Multi-Layer Silica Gel Column and Dual-Layer Carbon Reversible Column.
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Technical Support Center: Overcoming Resistance to Tetrahydropyridopyrimidine-Based Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with tetrahydropyridopyrimidine-based inhibitors. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the emergence of resistance to this class of compounds. Our goal is to equip you with the knowledge and experimental strategies to anticipate, identify, and overcome resistance mechanisms in your research.
Introduction: The Challenge of Acquired Resistance
Tetrahydropyridopyrimidine-based compounds have shown significant promise as potent and selective inhibitors of various kinases, including but not limited to, Epidermal Growth Factor Receptor (EGFR) and KRAS.[1][2][3][4] Like many targeted therapies, their long-term efficacy can be compromised by the development of acquired resistance.[5][6] Understanding the molecular underpinnings of this resistance is paramount for the development of next-generation inhibitors and effective combination therapies.[7][8] This guide will walk you through the most common resistance mechanisms and provide actionable experimental protocols to address them.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that arise during the use of tetrahydropyridopyrimidine-based inhibitors in preclinical models.
FAQ 1: My cancer cell line, which was initially sensitive to my tetrahydropyridopyrimidine-based inhibitor, is now showing reduced sensitivity (increased IC50). What are the likely causes?
This is a classic case of acquired resistance. The primary culprits can be broadly categorized into two groups: on-target alterations and off-target (or bypass) mechanisms.
-
On-Target Alterations: These are genetic changes in the direct target of your inhibitor.
-
Secondary "Gatekeeper" Mutations: The most common on-target mechanism is the emergence of a secondary mutation in the kinase domain of the target protein.[9][10] A prime example is the T790M mutation in EGFR, which arises in response to first- and second-generation EGFR inhibitors.[11][12] This "gatekeeper" mutation increases the ATP affinity of the kinase, making it more difficult for ATP-competitive inhibitors to bind effectively.[13][14]
-
Mutations Affecting Covalent Binding: If your inhibitor is a covalent binder, mutations in the target residue (e.g., a cysteine) can prevent the formation of the covalent bond, leading to resistance. The EGFR C797S mutation is a well-documented example of this, conferring resistance to third-generation irreversible inhibitors like osimertinib.[15]
-
-
Off-Target Mechanisms (Bypass Tracks): The cancer cell activates alternative signaling pathways to circumvent the inhibited target.[16]
-
Bypass Pathway Activation: A frequent mechanism is the amplification or hyperactivation of a parallel signaling pathway that can still drive cell proliferation and survival.[16][17] A notable example is the amplification of the MET proto-oncogene, which can confer resistance to EGFR inhibitors by activating the ERBB3 signaling pathway.[18][19][20]
-
Increased Drug Efflux: Cancer cells can upregulate the expression of ATP-binding cassette (ABC) transporters, which act as molecular pumps to actively remove the inhibitor from the cell, thereby reducing its intracellular concentration and efficacy.[21][22][23][24][25][26][27][28] Key transporters implicated in multidrug resistance include P-glycoprotein (P-gp/ABCB1), Breast Cancer Resistance Protein (BCRP/ABCG2), and Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1).[26][28] The energy for this process is fueled by mitochondrial ATP.[29]
-
Phenotypic Changes (e.g., Epithelial-to-Mesenchymal Transition - EMT): Cells can undergo a change in their fundamental state, such as EMT, which has been associated with resistance to various tyrosine kinase inhibitors (TKIs), including those targeting EGFR and MET.[17]
-
Troubleshooting Workflow: Investigating Reduced Sensitivity
dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
}
Workflow for diagnosing resistance mechanisms.
Part 2: Experimental Protocols
Here we provide step-by-step guides for key experiments to investigate and overcome resistance.
Protocol 1: Confirming On-Target Resistance via Target Gene Sequencing
Objective: To identify secondary mutations in the kinase domain of the target protein in resistant cells.
Methodology:
-
Cell Culture and Genomic DNA Extraction:
-
Culture both the parental (sensitive) and the resistant cell lines.
-
Harvest cells and extract genomic DNA using a commercially available kit (e.g., Qiagen DNeasy Blood & Tissue Kit).
-
-
PCR Amplification of the Kinase Domain:
-
Design primers flanking the exons that encode the kinase domain of your target protein.
-
Perform PCR using a high-fidelity polymerase to amplify this region from the genomic DNA of both sensitive and resistant cells.
-
-
Sanger Sequencing:
-
Purify the PCR products.
-
Send the purified PCR products for Sanger sequencing.
-
-
Sequence Analysis:
-
Align the sequencing results from the resistant cells against the sequence from the sensitive (parental) cells and the reference sequence for the gene.
-
Look for nucleotide changes that result in an amino acid substitution within the kinase domain.
-
Protocol 2: Assessing Bypass Signaling via Western Blotting
Objective: To determine if alternative signaling pathways are activated in resistant cells.
Methodology:
-
Cell Lysis and Protein Quantification:
-
Treat sensitive and resistant cells with your tetrahydropyridopyrimidine-based inhibitor at the IC50 concentration for a defined period (e.g., 2, 6, 24 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein lysate on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.
-
Incubate with primary antibodies against key phosphorylated proteins in potential bypass pathways (e.g., p-MET, p-EGFR, p-ERBB3, p-AKT, p-ERK). Also probe for the total protein levels as a loading control.
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities to compare the levels of phosphorylated proteins between sensitive and resistant cells. A significant increase in phosphorylation of a bypass pathway protein in the resistant line suggests its activation.
-
Part 3: Strategies for Overcoming Resistance
Once a resistance mechanism is identified, the following strategies can be employed.
Strategy 1: Next-Generation Inhibitors
If an on-target mutation is identified, the most direct approach is to use or design a next-generation inhibitor that can effectively inhibit the mutant protein.[5][6] For example, third-generation EGFR inhibitors like osimertinib were specifically developed to be potent against the T790M gatekeeper mutation.[11] Similarly, next-generation TRK inhibitors like LOXO-195 were designed to overcome resistance mutations that arise during treatment with first-generation inhibitors.[30]
| Inhibitor Generation | Target | Common Resistance Mutation | Next-Gen Solution |
| 1st/2nd Gen EGFR TKIs | EGFR | T790M | 3rd Gen TKI (e.g., Osimertinib) |
| 3rd Gen EGFR TKIs | EGFR (with T790M) | C797S | 4th Gen TKIs (in development)[15] |
| 1st Gen TRK Inhibitors | TRK | G595R, G667C | Next-Gen TRK Inhibitor (e.g., LOXO-195)[30] |
| BCR-ABL Inhibitors | BCR-ABL | T315I | Ponatinib, Asciminib[31] |
Table summarizing examples of next-generation inhibitors overcoming resistance.
Strategy 2: Combination Therapies
Combination therapy is a powerful strategy, particularly for overcoming bypass signaling.[7][8][32][33] By simultaneously inhibiting both the primary target and the activated bypass pathway, you can often restore sensitivity.[7][8]
-
Example Combination: If your cells have developed resistance to an EGFR inhibitor via MET amplification, a combination of your tetrahydropyridopyrimidine-based EGFR inhibitor and a MET inhibitor would be a logical next step.[18][34]
-
BRAF/MEK Inhibition: The combination of BRAF and MEK inhibitors in BRAF-mutant melanoma is a clinical success story, demonstrating the power of vertical pathway inhibition to delay resistance.[33]
dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", fontcolor="#202124"]; edge [color="#5F6368"];
}
Combination therapy to overcome bypass pathway resistance.
Strategy 3: Modulating Drug Efflux
If increased activity of ABC transporters is identified, co-administration with an inhibitor of these pumps can restore intracellular drug concentrations. While the clinical development of ABC transporter inhibitors has been challenging due to toxicity and pharmacokinetic issues, they remain a valuable tool for in vitro validation of this resistance mechanism.[21][23][24]
References
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- Revisiting strategies to target ABC transporter-mediated drug resistance in CNS cancer. (2025, September 29). [No Source Found].
- Strategies for overcoming ABC transporter-mediated multidrug resistance in colorectal cancer - American Journal of Physiology. American Journal of Physiology.
- Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity - PMC. PMC.
- Strategies for overcoming ABC-transporters-mediated multidrug resistance (MDR) of tumor cells. - SciSpace. (2005, June 23). SciSpace.
- Epithelial-to-mesenchymal transition is a resistance mechanism to sequential MET-TKI treatment of MET-amplified EGFR-TKI resistant non-small cell lung cancer cells - PMC. PMC.
- Advances in protein kinase drug discovery through targeting gatekeeper mutations. (2023, October 9). [No Source Found].
- Combination Therapy Strategies: Enhancing Efficacy and Overcoming Resistance in Cancer Treatment - Hilaris. (2024, July 8). Hilaris.
- T790M and acquired resistance of EGFR TKI: a literature review of clinical reports - PMC. PMC.
- Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC. PMC.
- The Role of MET in Resistance to EGFR Inhibition in NSCLC: A Review of Mechanisms and Treatment Implic
- Unlocking the potential of next-gen Kinase Inhibitors in clinical therapy. (2025, February 26). [No Source Found].
- The EGFR T790M Mutation in Acquired Resistance to an Irreversible Second-Generation EGFR Inhibitor - AACR Journals. (2012, March 6). AACR Journals.
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- Abstract 1816: Mechanism of resistance to single treatment with MET inhibitor in EGFR-mutant lung cancer cell secondarily acquiring c-MET amplification - AACR Journals. (2018, July 1). AACR Journals.
- Overcoming Resistance to Tumor-Targeted and Immune-Targeted Therapies - PubMed. PubMed.
- Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity | ACS Medicinal Chemistry Letters - ACS Publications. (2018, November 7).
- Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity | Request PDF - ResearchGate.
- Amplification of the MET receptor drives resistance to anti-EGFR therapies in colorectal cancer - PMC. PMC.
- The T790M mutation in EGFR kinase causes drug resistance by increasing the affinity for
- MET amplification occurs with or without T790M mutations in EGFR mutant lung tumors with acquired resistance to gefitinib or erlotinib | PNAS. PNAS.
- Combination Anti-Cancer Drugs Therapy: A Strategic Approach for Effective Treatment and Management of Cancer. (2023, October 27). [No Source Found].
- A Next-Generation TRK Kinase Inhibitor Overcomes Acquired Resistance to Prior TRK Kinase Inhibition in Patients with TRK Fusion–Positive Solid Tumors | Cancer Discovery - AACR Journals. (2017, August 10). AACR Journals.
- Mechanisms of resistance to targeted therapy and immunotherapy in non-small cell lung cancer: promising strategies to overcoming challenges - Frontiers. (2024, April 9). Frontiers.
- Overcoming TKI resistance in fusion-driven NSCLC: new generation inhibitors and rationale for combination str
- Targeting Gatekeeper Mutations for Kinase Drug Discovery | Journal of Medicinal Chemistry. (2022, November 17). Journal of Medicinal Chemistry.
- Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - PMC. (2024, August 30). PMC.
- How a Kinase Inhibitor Withstands Gatekeeper Residue Mutations - ACS Publications. (2016, March 8).
- T790M in NSCLC: ESMO Biomarker Factsheet | OncologyPRO. OncologyPRO.
- Mitochondrial ATP fuels ABC transporter-mediated drug efflux in cancer chemoresistance. (2021, May 14). [No Source Found].
- Overcoming Resistance to Targeted Anticancer Therapies through Small-Molecule-Mediated MEK Degradation - PubMed. (2018, August 16). PubMed.
- Overcoming Resistance to Targeted Cancer Therapy | Targeted Oncology - Immunotherapy, Biomarkers, and Cancer Pathways. (2026, March 13). Targeted Oncology.
- Targeting Gatekeeper Mutations for Kinase Drug Discovery - PubMed. (2022, December 8). PubMed.
- Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2 - PubMed. (2014, June 15). PubMed.
- Overcoming Cancer Resistance: Strategies and Modalities for Effective Tre
- ABC Transporters in Multidrug Resistance and Pharmacokinetics, and Str
- Discovery of a small-molecule type II inhibitor of wild-type and gatekeeper mutants of BCR-ABL, PDGFRα, Kit, and Src kinases - ASH Publications. (2010, May 27).
- Strategic Combinations to Prevent and Overcome Resistance to Targeted Therapies in Oncology - ASCO Publications. (2020, May 26).
- Novel Tetrahydropyrido[3,4-d]pyrimidines as HPK1 Inhibitors for Treating Cancer, Inflammatory, and Autoimmune Diseases - PMC. PMC.
- Reversal of ABC Drug Transporter-Mediated Multidrug Resistance in Cancer Cells: Evaluation of Current Strategies - Bentham Science Publishers. Bentham Science Publishers.
- (PDF) Direct GDP-KRAS G12C inhibitors and mechanisms of resistance: the tip of the iceberg - ResearchGate.
- How to overcome ATP-binding cassette drug efflux transporter-medi
- Direct GDP-KRASG12C inhibitors and mechanisms of resistance: the tip of the iceberg. [No Source Found].
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Structure-activity relationship (SAR) studies of 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine derivatives.
Comprehensive Structure-Activity Relationship (SAR) Guide: 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives in Targeted Therapeutics
Target Audience: Researchers, medicinal chemists, and drug development professionals. Author Persona: Senior Application Scientist
Introduction: The Privileged Nature of the THPP Scaffold
As a Senior Application Scientist guiding lead optimization programs, I frequently rely on the 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine (THPP) scaffold. This bicyclic system is a "privileged pharmacophore" in modern medicinal chemistry. Its unique 3D conformation—combining a planar, electron-deficient pyrimidine ring with a flexible, non-planar tetrahydropyridine ring—provides precise vector trajectories for substituents at the C2, C4, and N7 positions[1][2].
This structural duality allows the THPP core to act as an ATP bioisostere in kinase hinge regions (e.g., EGFR, Erk2) while simultaneously possessing the sp3 character necessary to navigate deep, cryptic allosteric pockets, such as the Switch-II pocket of KRAS[1][3].
Fig 1: Modular SAR optimization workflow and substitution vectors for the THPP scaffold.
The KRAS Paradigm: From Covalent to Allosteric Targeting
Covalent Targeting of KRAS-G12C (Adagrasib)
The most prominent success of the THPP scaffold is Adagrasib (MRTX849), a first-in-class irreversible covalent inhibitor of KRAS-G12C[4]. The SAR development of Adagrasib hinged on displacing a cryptic water molecule near Gly10 and Thr58 in the Switch-II pocket. By installing a piperazine ring at the C4 position of the THPP core, researchers successfully displaced this water, leading to a massive gain in thermodynamic binding affinity[2]. The N7 position was optimized with a substituted naphthyl group to anchor the molecule in the hydrophobic pocket, while a fluoroacrylamide warhead was precisely angled to crosslink with the mutant Cys12 residue[1][2].
Overcoming KRAS-G12D (Non-Covalent & PROTACs)
Unlike G12C, the KRAS-G12D mutation lacks a nucleophilic cysteine, rendering covalent strategies ineffective. Recent SAR campaigns have adapted the THPP scaffold to function as reversible allosteric inhibitors and PROTACs for G12D[5]. By replacing the C4-piperazine with a homopiperazine moiety (e.g., Compound 10k), the scaffold forms critical hydrogen bonds with Glu92 and His95, achieving potent enzymatic inhibition (IC50 = 9 nM)[5]. However, converting these THPP inhibitors into PROTACs (e.g., Compounds 26a/b) often results in reduced cellular potency due to the high molecular weight impairing membrane permeability[5].
Fig 2: Mechanism of action for THPP-based covalent KRAS-G12C inhibitors.
Beyond KRAS: Kinase and Epigenetic Versatility
The THPP scaffold is not limited to GTPases.
-
EGFR/HER2: By installing a 4-arylamino group and an N-acrylamide fragment, the scaffold acts as a potent anti-proliferative agent against Gefitinib-resistant H1975 cell lines (e.g., Compound 13b, EGFR IC50 ≤ 18 nM)[6].
-
HDAC6: Replacing the traditional capping group of ACY1215 with a THPP core and retaining a hydroxamic acid zinc-binding group (ZBG) yielded highly selective HDAC6 inhibitors (e.g., Compound 8f, IC50 = 6.4 nM) with strong anti-tumor efficacy[7].
Quantitative SAR Comparison Table
| Scaffold Derivative | Primary Target | Key Structural Modification (THPP Core) | Enzymatic IC50 | Cellular IC50 | Mechanism of Action |
| Adagrasib (MRTX849) | KRAS-G12C | C4-piperazine-fluoroacrylamide, N7-naphthyl | < 1 nM | 10 - 973 nM | Irreversible covalent binding to Cys12[2][8] |
| Compound 10k | KRAS-G12D | N7-naphthoyl, C4-homopiperazine | 9 nM | 2.22 µM | Reversible allosteric Switch-II inhibition[5] |
| Compound 13b | EGFR / HER2 | 4-arylamino, N-acrylamide | ≤ 18 nM | N/A | ATP-competitive kinase domain inhibition[6] |
| Compound 8f | HDAC6 | N7-hydroxamic acid linker | 6.4 nM | 2.8 - 3.25 µM | Zinc chelation via ZBG[7] |
Experimental Methodologies: Self-Validating Protocols
To ensure scientific rigor during SAR development, biochemical and cellular assays must be designed as self-validating systems. Below are the gold-standard protocols for evaluating THPP-based covalent inhibitors.
Protocol A: Intact Protein Mass Spectrometry (MS) for Covalent Target Engagement
Objective: Quantify the covalent modification rate ( kinact/KI ) of KRAS-G12C by THPP derivatives.
-
Protein Reduction (Causality): Incubate 2 µM recombinant KRAS-G12C (1-169) with 1 mM DTT for 30 minutes at room temperature. Causality: DTT ensures the mutant Cys12 is in a fully reduced, nucleophilic thiolate state. Failing to do this results in oxidized protein dimers, leading to false-negative binding data[1].
-
Compound Incubation: Add the THPP test compound (e.g., 5 µM) and incubate for 1 to 3 hours. Causality: Using an excess of the compound drives pseudo-first-order kinetics, allowing for accurate differentiation between fast and slow covalent binders.
-
Quenching & Desalting: Quench the reaction with 1% formic acid and desalt via LC (C4 column). Causality: Formic acid instantly protonates the cysteine, halting the reaction at the exact time point. Desalting removes buffer salts that cause ion suppression during MS acquisition.
-
MS Acquisition & Deconvolution (Self-Validating QC): Analyze via ESI-TOF MS.
-
Quality Control 1 (Positive): Adagrasib must show >95% mass shift (+603 Da).
-
Quality Control 2 (Negative): Run the exact same protocol using KRAS-WT (which lacks Cys12). The MS must show 0% modification. This orthogonal check proves the THPP warhead is site-specific to Cys12 and not promiscuously reacting with other surface nucleophiles.
-
Protocol B: Cellular pERK Suppression Assay (AlphaLISA)
Objective: Evaluate the phenotypic translation of THPP inhibitors in live cells.
-
Cell Seeding & Starvation: Seed H358 cells (KRAS-G12C) in 384-well plates. After 24h, replace with serum-free media for 16h. Causality: Serum starvation silences basal growth factor signaling, vastly improving the signal-to-noise ratio of the mutant KRAS-driven ERK phosphorylation[2].
-
Treatment: Treat cells with a dose-response titration of the THPP inhibitor for 3 hours.
-
Lysis & Detection: Lyse cells and add AlphaLISA Acceptor/Donor beads coated with anti-pERK and anti-Total ERK antibodies. Causality: AlphaLISA is a proximity-based homogeneous assay that eliminates wash steps, reducing technical variability and preserving transient phosphorylation states.
-
Normalization (Self-Validating QC): Calculate the pERK / Total ERK ratio.
-
Quality Control: Normalizing against Total ERK ensures that a drop in signal is due to true pathway inhibition, rather than compound toxicity or variations in cell number. Additionally, testing the compound in A549 cells (KRAS-G12S) must yield no pERK suppression, validating the mutation-specific mechanism.
-
References
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Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2. PubMed (nih.gov). 3
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Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. MDPI. 5
-
Design, Synthesis, and Antiproliferative Activity of Selective Histone Deacetylases 6 Inhibitors Containing a Tetrahydropyridopyrimidine Scaffold. MDPI. 7
-
Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity. ACS Medicinal Chemistry Letters. 1
-
Discovery of a novel class anti-proliferative agents and potential inhibitors of EGFR tyrosine kinases based on 4-anilinotetrahydropyrido[4,3-d]pyrimidine scaffold. PubMed (nih.gov). 6
-
Adagrasib (MRTX849) | KRAS G12C Inhibitor. Selleck Chemicals. 8
-
Adagrasib's Second-Generation Synthesis: Transitioning from Route Scouting to Optimization. Organic Process Research & Development. 4
-
Identification of the Clinical Development Candidate MRTX849, a Covalent KRASG12C Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry. 2
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A Comparative Guide to the In Vivo Efficacy of 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Compounds in Animal Models
For researchers and drug development professionals, the 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine scaffold represents a privileged structure in modern medicinal chemistry. Its inherent drug-like properties and synthetic tractability have led to the development of numerous potent and selective inhibitors targeting key oncogenic and disease-related pathways. This guide provides a comparative analysis of the in vivo efficacy of notable compounds from this class, supported by experimental data from various animal models. We will delve into the rationale behind experimental designs, present detailed protocols, and visualize the underlying biological pathways to offer a comprehensive resource for advancing your research.
Introduction: The Therapeutic Promise of the 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Scaffold
The 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine core is a key pharmacophore found in a range of biologically active molecules. Its rigid, three-dimensional structure allows for precise orientation of substituents to engage with specific binding pockets of protein targets, leading to high potency and selectivity. This has been successfully exploited in the development of inhibitors for a variety of targets, including cyclin-dependent kinases (CDKs), receptor tyrosine kinases like Axl, components of the RAS-MAPK pathway such as Erk, and proteins involved in protein homeostasis like p97.
This guide will focus on a comparative analysis of the in vivo performance of representative compounds from this class, highlighting their therapeutic potential in oncology.
Comparative In Vivo Efficacy in Oncology Animal Models
The true test of any potential therapeutic agent lies in its performance in a living system. Here, we compare the in vivo efficacy of several 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives in various cancer models.
Table 1: Comparative In Vivo Efficacy of 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives in Xenograft Models
| Compound/Drug Name | Target(s) | Animal Model | Dosing Regimen | Key Efficacy Readout(s) | Reference(s) |
| Adagrasib (MRTX849) | KRAS G12C | NSCLC Patient-Derived Xenograft (PDX) | 100 mg/kg/day, oral | Tumor regression in 17 of 26 models (65%) | [1] |
| Intracranial NSCLC Xenografts (LU99, H23, LU65) | Clinically relevant doses | Tumor regression and extended survival | [2][3][4] | ||
| Compound V12 | p97 | Human AML (Molm-13) Xenograft | Not specified in abstract | Strong anti-tumor therapeutic effect | [5][6][7] |
| Erk2 Inhibitor Series | Erk2 | HepG2 Tumor Xenograft | Not specified in abstract | Knockdown of phospho-RSK levels | |
| Axl Inhibitor (ER-001259851-000) | Axl | Not specified in abstract | Not specified in abstract | Promising pharmacokinetic profile in mice | [8] |
Expert Analysis: The data presented in Table 1 showcases the versatility of the 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine scaffold in targeting diverse and challenging oncogenic drivers. Adagrasib, a clinically approved drug, serves as a benchmark for the potential of this chemical class, demonstrating significant tumor regression in a high percentage of preclinical models of KRAS G12C-mutant lung cancer.[1] The reported activity of Adagrasib in intracranial xenograft models is particularly noteworthy, suggesting good blood-brain barrier penetration.[2][3][4] The p97 inhibitor, compound V12, shows promise in a hematological malignancy model, indicating the scaffold's utility beyond solid tumors.[5][6][7] While detailed in vivo efficacy data for the Erk2 and Axl inhibitors are not fully available in the public domain, the reported pharmacodynamic effects and favorable pharmacokinetic profiles are encouraging for their further development.[8]
Key Signaling Pathways Targeted by 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Compounds
Understanding the mechanism of action is paramount for rational drug development. The following diagrams illustrate the key signaling pathways modulated by this class of compounds.
KRAS-Erk Signaling Pathway
Mutations in KRAS are among the most common drivers of human cancers. The 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine scaffold has been instrumental in the development of covalent inhibitors that trap KRAS in its inactive, GDP-bound state. This, in turn, blocks downstream signaling through the RAF-MEK-ERK pathway, a critical regulator of cell proliferation and survival.
Caption: The Axl signaling pathway and the inhibitory action of a representative compound.
p97 and Protein Homeostasis
p97 (also known as VCP) is an AAA+ ATPase that plays a crucial role in maintaining protein homeostasis by mediating the degradation of ubiquitinated proteins. Cancer cells, with their high rates of protein synthesis and accumulation of misfolded proteins, are particularly dependent on p97 for survival.
Caption: The role of p97 in protein degradation and its inhibition by Compound V12.
Experimental Protocols: A Guide to Reproducible In Vivo Studies
Scientific integrity is built on the foundation of reproducible research. The following section details a generalized, yet robust, protocol for evaluating the in vivo efficacy of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine compounds in a subcutaneous xenograft model. This protocol is a composite based on standard practices in the field. [9][10][11]
Subcutaneous Xenograft Tumor Model Protocol
1. Animal Husbandry and Acclimatization:
- Species and Strain: Female athymic nude mice (e.g., BALB/c nude) or other immunocompromised strains (e.g., NSG), 6-8 weeks old.
- Housing: Maintained in a specific-pathogen-free (SPF) environment with a 12-hour light/dark cycle. Food and water are provided ad libitum.
- Acclimatization: Animals are acclimatized for at least one week before the start of the experiment.
2. Cell Culture and Tumor Cell Implantation:
- Cell Lines: Use cancer cell lines with known sensitivity to the compound's target (e.g., Molm-13 for AML, HCT-116 for KRAS mutations). [12] * Cell Preparation: Cells are cultured under standard conditions. On the day of implantation, cells are harvested during the logarithmic growth phase, washed with sterile PBS, and resuspended in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
- Implantation: A 100 µL cell suspension (1 x 10^6 cells) is injected subcutaneously into the right flank of each mouse.
3. Tumor Growth Monitoring and Randomization:
- Tumor Measurement: Tumor volume is measured 2-3 times per week using a digital caliper. Volume is calculated using the formula: Volume = (Length x Width^2) / 2.
- Randomization: When tumors reach a mean volume of 100-200 mm³, mice are randomized into treatment and control groups (n=8-10 mice per group).
4. Compound Formulation and Administration:
- Formulation: The compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water).
- Administration: The compound is administered orally (p.o.) or intraperitoneally (i.p.) at the predetermined dose and schedule (e.g., once daily for 21 days). The control group receives the vehicle only.
5. Efficacy Evaluation and Endpoint:
- Monitoring: Animal body weight and general health are monitored regularly.
- Efficacy Readouts: The primary endpoint is tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.
- Termination: The experiment is terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or at the end of the treatment period. Tumors can be excised for further pharmacodynamic analysis (e.g., Western blotting for target modulation).
6. Statistical Analysis:
- Statistical significance between the treated and control groups is determined using appropriate statistical tests, such as a Student's t-test or ANOVA. A p-value of <0.05 is typically considered statistically significant.
Experimental Workflow Diagram
Caption: A generalized workflow for a subcutaneous xenograft efficacy study.
Pharmacokinetics: A Critical Aspect of In Vivo Performance
The in vivo efficacy of a compound is intrinsically linked to its pharmacokinetic (PK) properties. A favorable PK profile ensures adequate drug exposure at the target site for a sufficient duration to elicit a therapeutic effect.
Table 2: Pharmacokinetic Parameters of Selected 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives in Rodents
| Compound | Species | Dose & Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) | Reference(s) |
| Compound V13 (metabolite of V12) | SD Rat | 10 mg/kg, oral (of V12) | 1070 | 0.25 | 1412 | 29.7 (for V12) | [5][6][7] |
| Adagrasib | Mouse | Not specified | Not specified | Not specified | Not specified | High | [13] |
Expert Analysis: The pharmacokinetic data for compound V13, the active metabolite of V12, demonstrates rapid absorption and significant exposure after oral administration of the parent compound in rats, with a reasonable oral bioavailability for the parent compound. [5][6][7]This supports the observed in vivo efficacy in the AML xenograft model. While specific preclinical PK values for Adagrasib are not detailed in the provided references, its high oral bioavailability is a key attribute that has contributed to its clinical success. [13]The development of compounds with optimized PK profiles is a critical aspect of translating potent in vitro activity into in vivo efficacy.
Conclusion and Future Directions
The 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine scaffold has proven to be a highly fruitful starting point for the discovery of potent and selective inhibitors of various therapeutic targets. The in vivo data for compounds such as Adagrasib and V12 underscore the potential of this chemical class to yield effective clinical candidates.
Future research in this area should focus on:
-
Head-to-Head Comparative Studies: Conducting in vivo studies that directly compare the efficacy and safety of different 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives in the same animal models would provide invaluable data for lead optimization.
-
Exploration of New Targets: The versatility of the scaffold suggests that it could be applied to other challenging targets in oncology and beyond.
-
Combination Therapies: Investigating the synergistic effects of these compounds with other targeted agents or standard-of-care chemotherapies could lead to more durable clinical responses.
This guide provides a snapshot of the current landscape of the in vivo efficacy of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine compounds. It is our hope that the presented data, protocols, and mechanistic insights will serve as a valuable resource for the scientific community in the ongoing quest for novel and effective therapies.
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A Long Overdue Targeted Treatment for KRAS Mutations in NSCLC: Spotlight on Adagrasib. [Link] (2022). [1]4. Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRAS G12C -Mutant Non–Small Cell Lung Cancer - AACR Journals. [Link] (2022). [2]5. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC. [Link] (2015). [9]6. An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice | Anticancer Research. [Link] (2014). [10]7. Targeted therapies for KRAS-mutant non-small cell lung cancer: from preclinical studies to clinical development—a narrative review. [Link] (2022). [13]8. Adagrasib in the Treatment of KRAS p.G12C Positive Advanced NSCLC: Design, Development and Place in Therapy - Dove Medical Press. [Link] (2024). [3]9. Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant Non-Small Cell Lung Cancer - PubMed. [Link] (2022). [4]10. A pathway map of AXL receptor-mediated signaling network - PMC. [Link] (2020).
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Schematic representation of Axl signaling pathway. Activation... - ResearchGate. [Link] (2014).
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Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3- D]pyrimidine Derivatives as VCP/p97 Inhibitors for the Treatment of Acute Myeloid Leukemia (AML) - PubMed. [Link] (2025).
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A Comparative Guide to the Neuroprotective Potential of Tetrahydropyridopyrimidine Compounds
For Researchers, Scientists, and Drug Development Professionals
The landscape of neurodegenerative disease research is in constant pursuit of novel therapeutic agents capable of halting or reversing the relentless progression of neuronal loss. Among the myriad of scaffolds explored, tetrahydropyridopyrimidine and its related fused heterocyclic structures have emerged as a promising class of multi-target agents. This guide provides an in-depth evaluation of their neuroprotective effects, objectively comparing their performance with established alternatives and providing the detailed experimental data necessary for informed research and development.
The Rationale for a Multi-Target Approach in Neurodegeneration
Neurodegenerative disorders such as Alzheimer's and Parkinson's disease are characterized by a complex and interconnected web of pathological events.[1] This includes protein misfolding and aggregation (Amyloid-β and Tau), oxidative stress, neuroinflammation, cholinergic deficit, and dysregulation of key signaling kinases.[1][2] The limited success of single-target drugs has underscored the necessity for multi-target-directed ligands (MTDLs) that can simultaneously modulate several of these pathways.[3][4] The tetrahydropyridopyrimidine scaffold, with its versatile chemistry, serves as an excellent backbone for designing such MTDLs, capable of engaging targets like Glycogen Synthase Kinase-3β (GSK-3β), cholinesterases, and calcium channels.[2][3]
Mechanism of Action: Targeting Key Pathological Hubs
The neuroprotective efficacy of tetrahydropyridopyrimidine derivatives stems from their ability to inhibit critical enzymes and pathways implicated in neuronal death and dysfunction.
Inhibition of Glycogen Synthase Kinase-3β (GSK-3β)
GSK-3β is a serine/threonine kinase that is now recognized as a central player in the pathology of Alzheimer's disease.[2] Its over-activity contributes to the hyperphosphorylation of tau protein, leading to the formation of neurofibrillary tangles (NFTs), and also promotes the production of amyloid-β (Aβ) plaques.[2] Certain 2-thioxo-1,2,3,4-tetrahydropyrimidine derivatives have been specifically designed and synthesized to act as dual inhibitors of both GSK-3β and Aβ aggregation.[5] By inhibiting GSK-3β, these compounds can theoretically reduce tau pathology, decrease Aβ production, and mitigate neuroinflammation, offering a powerful multi-pronged neuroprotective strategy.[1]
Below is a diagram illustrating the central role of GSK-3β in Alzheimer's pathology and the intervention point for tetrahydropyrimidine inhibitors.
Caption: GSK-3β inhibition by tetrahydropyridopyrimidine compounds.
Cholinesterase Inhibition and Calcium Channel Blockade
Another successful strategy in Alzheimer's therapy is the inhibition of cholinesterases (AChE and BuChE) to boost levels of the neurotransmitter acetylcholine.[3] Concurrently, blocking L-type voltage-dependent calcium channels (VDCCs) can prevent cytosolic Ca2+ overload, a condition that triggers apoptosis and oxidative stress.[1] "Tacripyrimidine" hybrids, which fuse the cholinesterase inhibitor tacrine with a dihydropyrimidine moiety, have been developed as dual-function agents.[3] These compounds demonstrate both cholinesterase inhibition and calcium channel blocking activity, presenting a synergistic approach to neuroprotection.[3]
Quantitative Comparison of Neuroprotective Efficacy
Objective evaluation requires quantitative data. The following tables summarize the efficacy of various tetrahydropyridopyrimidine derivatives and compare them against standard neuroprotective agents.
Table 1: Efficacy of Representative Tetrahydropyridopyrimidine Derivatives
| Compound Class | Derivative Example | Primary Target(s) | Key Efficacy Endpoint | Result | Reference |
| Tacripyrimidines | 3'-methoxy derivative (4e) | hAChE, hBuChE, L-type VDCC | IC50 (hAChE / hBuChE) / % Inhibition (VDCC @ 1µM) | 3.05 µM / 3.19 µM / 30.4% | [3] |
| Tetrahydrothienopyrimidines | Compound 4f (4-methoxyphenyl) | Acetylcholinesterase (AChE) | Anticholinesterase Activity | High activity, comparable to Donepezil | [6] |
| Pyrazolo[3,4-b]pyridines | Compound 4g (4-BrPh) | GSK-3β, ROS Scavenging | IC50 (GSK-3β) / Neuroprotection vs. Tau toxicity | 2.35 µM / Increased cell viability to 86.7% | [1] |
| Pyrazolo[3,4-b]pyridines | Compound 4l (4-Py) | ROS Scavenging, L-type VDCC | Neuroprotection vs. Oxidative Stress | 71.6% protection (better than melatonin) | [1] |
| Pyrrolopyrimidines | U-101033E | Lipid Antioxidant | Reduction in post-ischemic neuronal loss | 23-28% loss vs. 42% in vehicle | [7] |
Table 2: Comparative Efficacy with Alternative Neuroprotective Agents
| Compound | Class/Mechanism | Model/Condition | Key Efficacy Endpoint | Result | Reference |
| Compound 4g (Tetrahydropyridopyrimidine derivative) | GSK-3β Inhibitor / Antioxidant | In vitro Tau Hyperphosphorylation | % Cell Viability | 86.7% | [1] |
| Melatonin | Antioxidant | In vitro Tau Hyperphosphorylation | % Cell Viability | Lower than Compound 4g | [1] |
| Compound 4l (Tetrahydropyridopyrimidine derivative) | Antioxidant / CCB | In vitro Oxidative Stress (R/O induced) | % Neuroprotection | 71.6% | [1] |
| Melatonin | Antioxidant | In vitro Oxidative Stress (R/O induced) | % Neuroprotection | 52.5% | [1] |
| Tacripyrimidine 4e | ChEI / CCB | In vitro Enzyme Inhibition | hAChE IC50 | 3.05 µM | [3] |
| Donepezil | Cholinesterase Inhibitor (ChEI) | Standard Reference | hAChE IC50 | Typically low nM to sub-µM range | [6] |
| Nimodipine | Calcium Channel Blocker (CCB) | Standard Reference | % Inhibition (VDCC @ 1µM) | Generally lower than most Tacripyrimidines | [3] |
Experimental Validation: Self-Validating Protocols
The trustworthiness of any claim rests on robust, reproducible experimental design. Below are detailed protocols for assessing the neuroprotective effects of tetrahydropyridopyrimidine compounds in both in vitro and in vivo settings.
In Vitro Neuroprotection Assay Against Oxidative Stress
This protocol is designed to assess a compound's ability to protect neuronal cells from oxidative stress, a key pathological feature in many neurodegenerative diseases.[1] The human neuroblastoma SH-SY5Y cell line is a widely accepted model for this purpose.
Principle: The assay measures the viability of SH-SY5Y cells after being exposed to a combination of mitochondrial complex inhibitors, rotenone and oligomycin A (R/O), which induce significant reactive oxygen species (ROS) production and mimic oxidative stress.[1] The neuroprotective capacity of the test compound is quantified by its ability to preserve cell viability compared to vehicle-treated controls.
Step-by-Step Methodology:
-
Cell Culture: Culture SH-SY5Y cells in a 1:1 mixture of Eagle’s Minimum Essential Medium (MEM) and Ham’s F12 medium, supplemented with 10% fetal bovine serum (FBS), 2 mM glutamine, and 1% non-essential amino acids, at 37°C in a humidified atmosphere of 5% CO2.
-
Plating: Seed cells into 96-well plates at a density of 25,000 cells/well and allow them to attach for 24 hours.
-
Compound Pre-treatment: Treat the cells with the tetrahydropyridopyrimidine test compound (e.g., at a final concentration of 1 µM) or a reference compound (e.g., Melatonin, 1 µM) for 24 hours. Include a vehicle-only control group.
-
Causality Explanation: Pre-incubation allows the compound to enter the cells and potentially upregulate endogenous antioxidant defenses or engage its molecular targets prior to the toxic insult, reflecting a more clinically relevant prophylactic scenario.
-
-
Induction of Oxidative Stress: Following the pre-treatment period, co-incubate the cells with the test compound and the toxic stimuli combination of Rotenone (30 µM) and Oligomycin A (10 µM) for another 24 hours.
-
Cell Viability Assessment (MTT Assay):
-
Remove the culture medium.
-
Add 100 µL of fresh medium and 10 µL of 12 mM MTT stock solution to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Add 100 µL of DMSO to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Express cell viability as a percentage relative to the control cells (treated with vehicle but not the R/O toxin). Calculate the percentage of neuroprotection afforded by the test compound.
In Vivo Evaluation in an MPTP-Induced Model of Parkinson's Disease
The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model is a gold-standard toxicant model for preclinical evaluation of anti-Parkinsonian drugs.[8] MPTP is metabolized in the brain to the toxic MPP+ ion, which selectively destroys dopaminergic neurons in the substantia nigra, mimicking the core pathology of Parkinson's disease.[9][10]
Principle: This protocol evaluates a compound's ability to protect dopaminergic neurons from MPTP-induced degeneration. Efficacy is assessed through behavioral tests (motor function), post-mortem analysis of dopamine levels, and immunohistochemical staining for tyrosine hydroxylase (TH), a marker for dopaminergic neurons.[11]
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimatize male C57BL/6 mice (8-10 weeks old) for at least one week under standard laboratory conditions (12h light/dark cycle, food and water ad libitum).
-
Grouping and Dosing: Divide mice into groups: (1) Vehicle Control, (2) MPTP + Vehicle, (3) MPTP + Test Compound (at various doses).
-
Compound Administration: Administer the test tetrahydropyridopyrimidine compound (e.g., via oral gavage or intraperitoneal injection) for a period of 7-14 days prior to and during MPTP administration.
-
Causality Explanation: This prophylactic dosing regimen tests the compound's ability to prevent the initiation of the neurodegenerative cascade.
-
-
MPTP Intoxication: On specified days (e.g., for 5 consecutive days), administer MPTP hydrochloride (e.g., 20-30 mg/kg, intraperitoneally) to the relevant groups approximately 30-60 minutes after the test compound/vehicle administration. The vehicle control group receives saline injections.
-
Behavioral Assessment (Rotarod Test):
-
One week after the final MPTP injection, assess motor coordination and balance using an accelerating rotarod.
-
Train mice on the apparatus for 2-3 days prior to the test.
-
On the test day, record the latency to fall from the rotating rod over three consecutive trials.
-
-
Euthanasia and Tissue Collection: 7-14 days post-MPTP, euthanize the animals and perfuse with saline followed by 4% paraformaldehyde. Harvest the brains.
-
Neurochemical Analysis: For a subset of animals, dissect the striatum from fresh brains and use HPLC with electrochemical detection to quantify the levels of dopamine and its metabolite, DOPAC. A neuroprotective agent is expected to attenuate the MPTP-induced depletion of these neurochemicals.[11]
-
Immunohistochemistry:
-
Post-fix the other brains, cryoprotect in sucrose, and section the substantia nigra region using a cryostat.
-
Perform immunohistochemical staining for Tyrosine Hydroxylase (TH).
-
Count the number of TH-positive (dopaminergic) neurons using stereological methods.
-
Self-Validation: A successful neuroprotective compound will result in a significantly higher number of surviving TH-positive neurons in the MPTP + Compound group compared to the MPTP + Vehicle group.
-
Experimental Workflow Visualization
Caption: Standard workflows for in vitro and in vivo neuroprotection studies.
Conclusion and Future Directions
Tetrahydropyridopyrimidine compounds represent a versatile and potent class of neuroprotective agents. Their strength lies in the chemical tractability of the scaffold, which allows for the rational design of multi-target-directed ligands against complex neurodegenerative diseases. Data demonstrates their ability to engage key pathological targets like GSK-3β and cholinesterases, often with efficacy comparable or superior to single-target reference drugs in specific preclinical models.[1][6]
Future research should focus on optimizing the pharmacokinetic and safety profiles of these lead compounds to enhance brain penetrability and minimize off-target effects. Furthermore, evaluation in transgenic animal models of Alzheimer's and Parkinson's disease will provide more profound insights into their disease-modifying potential. The evidence presented in this guide strongly supports the continued investigation of tetrahydropyridopyrimidines as a highly promising therapeutic strategy for neurodegenerative disorders.
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A Senior Application Scientist's Guide to the Proper Disposal of 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine hydrochloride
Chapter 1: The Principle of Proactive Containment
In research environments, we frequently handle novel or sparsely documented compounds. 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine hydrochloride, a nitrogen-containing heterocyclic compound used in kinase inhibitor research, falls into this category. The foundational principle for managing its waste is proactive containment : treating the substance with the respect and caution due to a potentially hazardous material until proven otherwise. This principle is the bedrock of your laboratory's Chemical Hygiene Plan (CHP), a mandatory written program that dictates the procedures for protecting personnel from chemical hazards.[1][2]
The causality is simple: improper disposal of even small quantities of research chemicals can lead to regulatory violations, environmental contamination, and, most importantly, immediate and long-term health risks for laboratory personnel.[3]
Chapter 2: Hazard Profile & Risk Assessment
Without a specific SDS, we turn to the next best source of information: data from a close structural isomer, 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine dihydrochloride (CAS No. 157327-49-6).[4] This data allows us to build a reliable, albeit presumptive, hazard profile.
| Hazard Class | Hazard Code | Description | Practical Implication for Researchers |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. | Ingestion could lead to illness. Strict prohibition of eating, drinking, or smoking in the lab is critical. |
| Skin Corrosion/Irritation | H315 | Causes skin irritation. | Direct contact can cause redness, itching, or inflammation. Proper gloves and a lab coat are mandatory. |
| Eye Damage/Irritation | H319 | Causes serious eye irritation. | Splashes can cause significant and potentially lasting eye damage. Safety glasses or goggles are non-negotiable. |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. | Inhalation of the powder can irritate the nose, throat, and lungs. Weighing and handling should be done in a fume hood. |
| Table 1: Presumptive Hazard Profile for 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine hydrochloride, based on data for a structural isomer.[4] |
This assessment dictates that the compound must be managed as a hazardous waste stream. Under the Resource Conservation and Recovery Act (RCRA), chemical waste cannot be disposed of in regular trash or down the sewer system.[3]
Chapter 3: The Control Hierarchy in Practice
To manage the risks identified above, we employ the hierarchy of controls. This systematic approach prioritizes the most effective measures for minimizing exposure.
Engineering Controls: Your First Line of Defense
Engineering controls are designed to remove the hazard at its source. The causality is direct: by physically separating the researcher from the chemical, we drastically reduce the potential for exposure.
-
Chemical Fume Hood: All handling of the solid compound, including weighing, preparing solutions, and adding it to waste containers, must be performed inside a certified chemical fume hood. This captures airborne particles and protects the user's breathing zone.
-
Ventilation: The laboratory must have adequate general ventilation to ensure any fugitive emissions are diluted and removed.
Administrative Controls: Codifying Safe Workflows
These are the procedures and policies that define how we work safely.
-
Chemical Hygiene Plan (CHP): Your institution's CHP is the master document for chemical safety.[2] It must include specific Standard Operating Procedures (SOPs) for hazardous waste management.
-
Designated Waste Accumulation Area: Your lab must have a designated "satellite accumulation area" for hazardous waste.[5] This area should be near the point of generation, under the control of laboratory personnel, and clearly marked with warning signs.
-
Training: All personnel handling this compound must be trained on its potential hazards, the specific disposal procedures outlined in this guide, and emergency spill response. This training is a core requirement of the OSHA Laboratory Standard.[2]
Personal Protective Equipment (PPE): The Essential Barrier
PPE is the final barrier between you and the chemical. Its use is not a substitute for robust engineering and administrative controls but is a critical final step.
| Equipment | Specification | Reasoning (Causality) |
| Eye Protection | ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles. | Protects against splashes and airborne particles, mitigating the serious eye irritation hazard (H319).[6] |
| Hand Protection | Nitrile gloves (minimum thickness of 4 mil). | Provides a chemical-resistant barrier to prevent skin contact and irritation (H315). Gloves must be inspected before use and removed properly to avoid contaminating skin.[5] |
| Body Protection | A buttoned, long-sleeved laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Generally not required when handling in a fume hood. | A NIOSH-approved respirator may be necessary for large-scale work or spill cleanup outside of a fume hood, as determined by your institution's safety officer. |
| Table 2: Required Personal Protective Equipment (PPE). |
Chapter 4: Standard Operating Procedure (SOP) for Disposal
This step-by-step protocol ensures compliance and safety from the moment waste is generated to its final collection.
Step 1: Waste Identification and Segregation
-
Action: Designate a specific waste stream for this compound. As it is a nitrogen-containing organic hydrochloride salt, it should be treated as a non-halogenated organic solid waste .
-
Causality: Proper segregation is crucial for safe disposal. Mixing incompatible chemicals can lead to dangerous reactions. Furthermore, waste disposal facilities have different processes for halogenated versus non-halogenated waste streams.
Step 2: Selecting the Waste Container
-
Action: Use a chemically compatible, leak-proof container with a secure screw-top lid. The container must be in good condition, free of cracks or damage.[3]
-
Causality: A robust and compatible container prevents leaks and spills, protecting both personnel and the environment.
Step 3: Labeling the Waste Container
-
Action: Immediately label the container using your institution's official hazardous waste tag. The label must include:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: "5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine hydrochloride " (no formulas or abbreviations).[5]
-
The approximate concentration and quantity of the waste.
-
The date accumulation started.
-
-
Causality: Accurate labeling is a legal requirement under RCRA. It ensures that everyone, from your lab colleagues to the waste disposal technicians, understands the container's contents and associated hazards.
Step 4: Accumulating Waste
-
Action: Keep the waste container in your designated satellite accumulation area. The container lid must remain closed at all times except when you are actively adding waste.[5]
-
Causality: Keeping containers closed prevents the release of vapors and protects against spills, minimizing exposure and maintaining a safe lab environment.
Step 5: Arranging for Disposal
-
Action: Once the container is 90% full, or within the time limit specified by your institution (often 6-12 months for academic labs), submit a request for waste pickup through your institution's Environmental Health & Safety (EH&S) department.[3]
-
Causality: Adhering to fill levels and time limits prevents over-accumulation of hazardous materials in the lab, which is a key component of EPA regulations.[3]
Visual Workflow: Chemical Waste Disposal Decision Tree
The following diagram illustrates the logical workflow for managing chemical waste in a research setting.
Caption: Decision workflow for laboratory chemical waste management.
Chapter 5: Contingency Planning: Spill Management
Accidents can happen. A clear, immediate response plan is essential.
-
Alert Personnel: Immediately alert others in the lab.
-
Assess the Spill: If the spill is large or you feel unsafe, evacuate the area and contact your institution's EH&S emergency line.
-
Small Spills (Manageable by Lab Personnel):
-
Ensure you are wearing the full PPE detailed in Table 2.
-
Cover the spill with a chemical absorbent powder or pads.
-
Gently sweep the absorbed material into a designated bag or container.
-
Wipe the area with a damp cloth, and place the cloth in the waste bag.
-
Label the bag as hazardous waste with the chemical name and dispose of it through EH&S.
-
By adhering to these scientifically grounded and regulation-compliant procedures, you contribute to a culture of safety, protect yourself and your colleagues, and ensure that your vital research does not come at the cost of environmental integrity.
References
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Exposure to Hazardous Chemicals in Laboratories. 29 CFR 1910.1450. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22707087, 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine hydrochloride. Retrieved from [Link]
-
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
-
NextSDS. (n.d.). 2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride — Chemical Substance Information. Retrieved from [Link]
-
Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Research - Columbia University. Retrieved from [Link]
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- 3. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 4. 5,6,7,8-Tetrahydropyrido 4,3-d pyrimidine 97 157327-49-6 [sigmaaldrich.com]
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- 6. tcichemicals.com [tcichemicals.com]
Personal protective equipment for handling 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine hydrochloride
As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic, mechanistic system. Handling 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine hydrochloride (CAS: 192869-79-7) requires a deep understanding of its physicochemical properties. This fused, partially saturated heterocyclic compound is a privileged scaffold in medicinal chemistry, primarily utilized in the development of kinase inhibitors, such as those targeting Calmodulin-dependent protein kinase II (CaMKII)[1].
Because it is an active pharmaceutical ingredient (API) intermediate supplied as a hydrochloride salt, it presents specific handling challenges: high aqueous solubility, hygroscopicity, and the potential to generate highly irritating, biologically active dust. The following guide provides the causality-driven rationale and self-validating protocols necessary for safe operational handling.
Mechanistic Basis for PPE Selection
To build a fail-safe environment, we must understand why specific Personal Protective Equipment (PPE) is chosen. Every piece of equipment must directly counteract a specific physical or chemical vulnerability.
-
Respiratory Protection (The Solubility Hazard): The hydrochloride salt form significantly enhances the compound's aqueous solubility (>50 mg/mL) compared to its free base[1]. While this is ideal for biological assays, it creates a severe inhalation hazard. If airborne particulates are inhaled, they rapidly dissolve in the mucosal lining of the respiratory tract. The localized release of hydrochloric acid, combined with the compound's inherent biological activity, causes acute mucosal irritation (STOT SE 3). Therefore, primary handling must occur within a chemical fume hood maintaining a face velocity of 0.41 to 0.51 m/s (80 to 100 fpm)[2]. If a hood is unavailable, an N95 or P100 particulate respirator is mandatory[3].
-
Dermal Protection (The Solvent Carrier Effect): Nitrile gloves are selected over latex due to their superior chemical resistance against nitrogenous heterocyclic bases and residual acidic degradation products. Crucially, double-gloving is mandatory when preparing stock solutions in Dimethyl Sulfoxide (DMSO). DMSO is a potent penetration enhancer; if a micro-spill occurs on the glove, the solvent can carry the dissolved kinase inhibitor directly through the nitrile matrix and across the dermal barrier.
-
Ocular Protection (The Hygroscopic Threat): Standard safety glasses are insufficient. Because the fine powder can easily bypass side shields, indirect-vented chemical splash goggles compliant with ANSI Z87.1 must be worn[4]. The salt's hygroscopicity means any dust contacting the eye will aggressively pull moisture and dissolve in tear fluid, leading to immediate and severe ocular irritation.
Quantitative PPE Specifications
The following table summarizes the required PPE and the mechanistic justification for each selection, creating a standardized reference for laboratory personnel.
| Protective Gear | Specification | Mechanistic Justification |
| Hand Protection | Double Nitrile Gloves (≥0.11 mm thickness) | Nitrile resists nitrogenous bases. Double-gloving prevents transdermal API delivery if DMSO is used as a solvent. |
| Eye Protection | Indirect-Vented Goggles (ANSI Z87.1) | Prevents airborne hygroscopic salt dust from bypassing side shields and dissolving in tear fluid[4]. |
| Body Protection | Flame-Resistant (FR) or standard Lab Coat | Protects against localized dermal exposure and secondary contamination from static-clinging powder. |
| Respiratory | Chemical Fume Hood (80-100 fpm face velocity) | Primary engineering control to capture airborne particulates before they reach the operator's breathing zone[2]. |
Operational Protocol: Safe Handling & Dissolution
Every protocol must be a self-validating system. Do not proceed to the next step unless the current step's validation condition is met.
Step 1: Engineering Control Validation
-
Action: Turn on the chemical fume hood and check the digital airflow monitor.
-
Validation: Ensure the face velocity reads between 80 and 100 fpm[2]. Field Test: Tape a small strip of tissue paper to the bottom of the sash; it should pull gently and steadily inward, confirming negative pressure without excessive turbulence.
Step 2: Static Mitigation and Weighing
-
Action: Heterocyclic salts often carry static charges, causing the fine powder to repel from metal spatulas and become airborne. Use an anti-static zero-stat gun on the weighing vessel or utilize an ionizing bar inside the balance enclosure.
-
Validation: Place the empty vial on the balance. If the digital reading drifts continuously, static forces or micro-currents from the hood's airflow are interfering. Lower the hood sash and wait until the balance reading strictly stabilizes before opening the reagent bottle.
Step 3: In-Hood Dissolution
-
Action: Never transport the dry powder across the laboratory. Add your solvent (e.g., DMSO or sterile water) directly to the pre-weighed vial inside the fume hood.
-
Validation: Cap the vial tightly and vortex. A clear solution without visible floating particulates validates complete dissolution, effectively neutralizing the inhalation hazard of the dry powder. The sealed vial can now be safely transported to the biological safety cabinet or incubator.
Spill Response and Disposal Plan
In the event of a spill, immediate and procedural mitigation is required to prevent aerosolization.
-
Isolate the Area: If the spill occurs outside the fume hood, immediately evacuate personnel from the immediate vicinity to prevent tracking the powder.
-
Wet-Wipe Mitigation (Solid Spills): Never sweep or brush the dry powder. Sweeping introduces kinetic energy that aerosolizes the highly soluble salt. Instead, dampen a highly absorbent laboratory wipe with water or a 10% ethanol solution. Gently place the wet wipe over the powder to dissolve and trap it, then carefully lift it away.
-
Solvent Spills: If the compound is already dissolved in DMSO, apply an inert absorbent pad immediately. Wear fresh double nitrile gloves, as the DMSO will degrade the nitrile upon prolonged contact.
-
Disposal: Place all contaminated wipes, empty reagent bottles, and used gloves into a clearly labeled, sealable hazardous waste container. Dispose of via high-temperature incineration according to institutional chemical hygiene plans[3].
Workflow Visualization
The following diagram maps the logical progression of hazard mitigation when handling this compound.
Workflow for handling 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine hydrochloride.
References
-
North Carolina State University (NCSU) Environmental Health and Safety. "Personal Protective Equipment Requirements for Laboratories". Accessed via: [Link]
-
Centers for Disease Control and Prevention (CDC) / NIOSH. "EPHB Report No. 380-12a: Compounding Hood Face Velocity Measurements". Accessed via: [Link]
-
Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance". Accessed via:[Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
